Product packaging for 2-Ethoxy-3-methoxybenzaldehyde(Cat. No.:CAS No. 66799-97-1)

2-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B1295153
CAS No.: 66799-97-1
M. Wt: 180.2 g/mol
InChI Key: DMPUNCUVRGJYGL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1295153 2-Ethoxy-3-methoxybenzaldehyde CAS No. 66799-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-3-methoxybenzaldehyde
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InChI

InChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPUNCUVRGJYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50216917
Record name 2-Ethoxy-3-methoxybenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
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CAS No.

66799-97-1
Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 2-ethoxy-3-methoxybenzaldehyde
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Record name 2-ETHOXY-3-METHOXYBENZALDEHYDE
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Foundational & Exploratory

2-Ethoxy-3-methoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 2-Ethoxy-3-methoxybenzaldehyde. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science. Due to the limited availability of specific experimental data for this particular isomer in published literature, this guide also includes comparative data from closely related isomers where noted and proposes plausible experimental protocols based on established chemical principles.

Core Chemical Identity and Structure

This compound is an aromatic aldehyde characterized by an ethoxy and a methoxy group at the 2- and 3-positions of the benzene ring, respectively.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Compound Identification
IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 66799-97-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
InChI Key DMPUNCUVRGJYGL-UHFFFAOYSA-N[2]
SMILES CCOC1=C(C=CC=C1OC)C=ON/A
Synonyms Benzaldehyde, 2-ethoxy-3-methoxy-[1]

Physicochemical Properties

Specific experimental data for the physical properties of this compound are not widely reported. The following table summarizes available data for this compound and provides data for a common, structurally related isomer, 4-ethoxy-3-methoxybenzaldehyde (Ethylvanillin), for comparative purposes.

Table 2: Physical and Chemical Properties
PropertyThis compound4-Ethoxy-3-methoxybenzaldehyde (for comparison)Reference
Physical State Not specifiedSolid, Fine Crystalline Powder[3][4]
Appearance Not specifiedYellow[4]
Melting Point Not specified60-65 °C[5]
Boiling Point Not specified167-168 °C (at 13 torr); 288-289 °C (at 760 mmHg)[3][6]
LogP (octanol/water) 1.83 (Predicted)1.63 (Experimental)[2][3]
Solubility Not specified1.16 mg/mL in water at 25 °C[3]

Spectroscopic Data

Detailed spectroscopic analyses are essential for structural elucidation and purity assessment.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound. Key vibrational modes are expected to include:

  • ~2980 cm⁻¹: C-H stretching (aliphatic)

  • ~2870, ~2770 cm⁻¹: C-H stretching (aldehyde)

  • ~1680 cm⁻¹: C=O stretching (aromatic aldehyde)

  • ~1600, ~1480 cm⁻¹: C=C stretching (aromatic)

  • ~1250 cm⁻¹: C-O stretching (aryl ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Predicted mass spectrometry data indicates a monoisotopic mass of 180.07864 Da.[7] The fragmentation pattern in electron ionization (EI-MS) would likely involve the loss of the aldehyde proton, the ethoxy group, and other characteristic fragments.

Experimental Protocols

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a plausible and common method for its synthesis would be the Williamson ether synthesis, starting from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This method is analogous to the synthesis of its isomers.[8][9]

Proposed Reaction: Ethylation of 2-hydroxy-3-methoxybenzaldehyde.

Reagents and Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • An ethylating agent (e.g., iodoethane or diethyl sulfate)

  • A base (e.g., potassium carbonate or sodium hydroxide)

  • A suitable solvent (e.g., acetone, DMF, or ethanol)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Methodology:

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Add the ethylating agent dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification start1 2-Hydroxy-3-methoxybenzaldehyde dissolve Dissolve starting material and base in solvent start1->dissolve start2 Iodoethane (EtI) add_reagent Add ethylating agent start2->add_reagent start3 Base (K2CO3) start3->dissolve start4 Solvent (Acetone) start4->dissolve dissolve->add_reagent reflux Heat to reflux (Monitor by TLC) add_reagent->reflux cool_filter Cool and filter inorganic salts reflux->cool_filter concentrate Concentrate in vacuo cool_filter->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Plausible Williamson ether synthesis for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[1] This method is suitable for purity assessment and quantification.

Table 3: HPLC Method Parameters

Parameter Description Reference
Column Newcrom R1 [1]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid [1]
Detector UV-Vis (wavelength not specified) N/A

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1] | N/A |

HPLC_Workflow sample_prep Prepare sample solution (dissolve in mobile phase) injection Inject sample sample_prep->injection mobile_phase Prepare mobile phase (MeCN/Water/H3PO4) hplc_system Equilibrate HPLC System (Newcrom R1 Column) mobile_phase->hplc_system hplc_system->injection separation Isocratic/Gradient Elution injection->separation detection UV-Vis Detection separation->detection analysis Data Analysis (Chromatogram Integration) detection->analysis result Purity / Concentration analysis->result

Caption: General workflow for the HPLC analysis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not identified. Therefore, it should be handled with the standard precautions for aromatic aldehydes. Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[10][11][12][13]

General Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

First Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable chemical intermediate. While specific, experimentally-derived data for some of its physicochemical properties are sparse in the public domain, its identity is well-defined. The analytical and synthetic protocols outlined in this guide, based on available data and established chemical principles for related isomers, provide a solid foundation for researchers working with this compound. As with any chemical, it should be handled with appropriate safety precautions as outlined in this guide.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-methoxybenzaldehyde, with the CAS number 66799-97-1, is an aromatic aldehyde that holds potential as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its molecular structure, featuring ethoxy and methoxy substitutions on the benzaldehyde scaffold, imparts specific physical and chemical characteristics that are crucial for its application in research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions and formulations.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Boiling Point 140 °C at 15 mm Hg
Density 1.11 g/mL
Melting Point Not available[2]
Solubility Soluble in organic solvents, limited in water[3]
Refractive Index n20/D 1.536
Flash Point > 230 °F (> 110 °C)
LogP 1.83[1]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is crystalline and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle to obtain a fine powder.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This protocol describes the micro-boiling point determination using a Thiele tube.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Add a small amount (0.5-1 mL) of this compound to a small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m1).

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C) and allow it to equilibrate.

  • Carefully wipe off any excess liquid from the outside of the pycnometer.

  • Weigh the filled pycnometer and record its mass (m2).

  • The mass of the liquid is m = m2 - m1.

  • The density (ρ) is calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

  • Various solvents (e.g., water, ethanol, acetone, dichloromethane)

Procedure (Qualitative):

  • Place a small, accurately weighed amount (e.g., 10 mg) of this compound into separate test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.

  • Agitate the mixtures using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solutions for the presence of undissolved solid.

  • Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid remains).

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

  • Calculate the solubility in terms of g/100 mL or other appropriate units.

Synthesis Workflow

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and an ethylating agent such as ethyl iodide or diethyl sulfate. The general workflow for this synthesis is depicted below.

Synthesis_Workflow Start Start Materials: o-Vanillin, Ethylating Agent, Base (e.g., K2CO3), Solvent (e.g., Acetone) Reaction Williamson Ether Synthesis: Reflux reaction mixture Start->Reaction Combine and Heat Workup Work-up: 1. Filter off solids 2. Evaporate solvent Reaction->Workup Cool and Process Purification Purification: Column Chromatography or Distillation under reduced pressure Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product Characterization Characterization: NMR, IR, Mass Spectrometry Product->Characterization Verify Structure and Purity

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. However, related benzaldehyde derivatives are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties.[4][5] For instance, some benzaldehydes have been shown to modulate inflammatory responses through pathways such as the MAPK signaling pathway.[6] Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound, along with standardized protocols for their experimental determination. The included synthesis workflow offers a logical pathway for its preparation in a laboratory setting. While specific biological data for this compound is scarce, the information provided on its chemical relatives suggests potential areas for future investigation. This document serves as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

References

Spectroscopic Profile of 2-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and purity assessment.

Compound Information

Compound Name This compound
CAS Number 66799-97-1[1][2][3][]
Molecular Formula C₁₀H₁₂O₃[1][5]
Molecular Weight 180.20 g/mol [1][5]
Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde (-CHO)
~7.4Doublet of doublets1HAromatic H
~7.1Triplet1HAromatic H
~6.9Doublet of doublets1HAromatic H
~4.1Quartet2HEthoxy (-OCH₂CH₃)
~3.9Singlet3HMethoxy (-OCH₃)
~1.4Triplet3HEthoxy (-OCH₂CH₃)

¹³C NMR (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) [ppm]Assignment
~191Aldehyde (C=O)
~158Aromatic C-O (Ethoxy)
~153Aromatic C-O (Methoxy)
~127Aromatic C-CHO
~125Aromatic C-H
~118Aromatic C-H
~115Aromatic C-H
~65Ethoxy (-OCH₂)
~56Methoxy (-OCH₃)
~15Ethoxy (-CH₃)
Infrared (IR) Spectroscopy

FTIR (Predicted, ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2980-2900Medium-StrongC-H stretch (aliphatic)
~2850, ~2750MediumC-H stretch (aldehyde)
~1690StrongC=O stretch (aromatic aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1260StrongC-O stretch (aryl ether)
~1040MediumC-O stretch (alkyl ether)
Mass Spectrometry (MS)

Electron Ionization (EI-MS, Predicted)

m/zRelative Intensity (%)Assignment
180High[M]⁺ (Molecular Ion)
151High[M - CHO]⁺
136Medium[M - CHO - CH₃]⁺
123Medium[M - C₂H₅O]⁺
108Medium[M - C₂H₅O - CH₃]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-15 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then acquired on a 300 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds like this compound. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum displays the relative abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

References

Solubility Profile of 2-Ethoxy-3-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethoxy-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a generalized workflow to assist in experimental design.

Introduction

This compound is an organic compound whose solubility is critical for its application in various synthetic processes, including reaction kinetics, purification, and formulation. Understanding its behavior in different solvent systems is paramount for optimizing process parameters and ensuring reproducibility. Like many aldehydes, its solubility is governed by the polarity of the carbonyl group, the presence of ether functionalities, and the overall molecular structure.[1][2] While aldehydes and ketones with short carbon chains can be miscible with water, this solubility decreases as the length of the carbon chain increases.[1][3] Generally, aldehydes are soluble in organic solvents.[1]

Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, by examining data from structurally similar compounds, a reliable solubility profile can be inferred. The following table summarizes the available qualitative and quantitative solubility data for this compound and its close analogs.

CompoundSolventTemperature (°C)SolubilityData TypeSource
This compound Various Organic SolventsAmbientExpected to be SolubleQualitative (Inferred)General chemical principles
2-Hydroxy-3-methoxybenzaldehyde MethanolAmbient~100 mg/mL (1g in 10 mL)Quantitative[4]
AlcoholAmbientSolubleQualitative[4]
DioxaneAmbient~100 mg/mL (1g in 10 mL)Quantitative[4]
WaterAmbientInsolubleQualitative[4]
Chloroform, DichloromethaneAmbientSolubleQualitative[5]
Ethyl Acetate, DMSO, AcetoneAmbientSolubleQualitative[5]
4-Ethoxy-3-methoxybenzaldehyde Water251.16 mg/mLQuantitative[6]
Organic SolventsAmbientSolubleQualitativeGeneral chemical principles
WaterAmbientSlightly SolubleQualitative[7]
2-Methoxybenzaldehyde WaterAmbientSolubleQualitative
Propylene GlycolAmbientSolubleQualitative[8]
EthanolAmbientSolubleQualitative[8]
3-Ethoxy-4-methoxybenzaldehyde MethanolAmbientSolubleQualitative[9]
Organic SolventsAmbientExcellent SolubilityQualitative[10]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound, both qualitatively and quantitatively.

Qualitative Solubility Testing

This series of tests provides a rapid assessment of a compound's solubility in different media and can indicate the presence of acidic or basic functional groups.[11][12][13][14]

Materials:

  • Test tubes

  • Vortex mixer

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Organic solvents of interest (e.g., ethanol, ethyl acetate, acetone)

Procedure:

  • Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent (e.g., water, 5% HCl) in small portions.

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

  • Visually inspect the solution for the dissolution of the solid. A compound is generally considered "soluble" if it completely dissolves at a concentration of approximately 3% (30 mg/mL).[14]

  • If the compound does not dissolve at room temperature, gently warm the test tube in a water bath to observe any temperature-dependent solubility.[14]

  • Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination (Shake-Flask Method with HPLC Analysis)

This method provides precise, quantitative solubility values and is a standard technique in the pharmaceutical industry.

Materials:

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Chosen solvent system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particulates.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample solution by HPLC.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample and, by accounting for the dilution factor, calculate the concentration in the original saturated solution. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask/HPLC) start Start: Add Compound to Solvent mix Vortex/Shake start->mix observe Visual Observation mix->observe result_qual Soluble, Partially Soluble, or Insoluble? observe->result_qual saturate Prepare Saturated Solution (Excess Solute) result_qual->saturate Proceed to Quantitative if needed equilibrate Equilibrate (e.g., 24-48h) with Shaking saturate->equilibrate sample Sample and Filter Supernatant equilibrate->sample hplc HPLC Analysis sample->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate result_quant Quantitative Solubility Value (e.g., mg/mL) calculate->result_quant

References

2-Ethoxy-3-methoxybenzaldehyde: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality flanked by ethoxy and methoxy groups, provides a scaffold ripe for elaboration into a diverse array of complex molecular architectures. The electron-donating nature of the alkoxy groups influences the reactivity of both the aromatic ring and the aldehyde, making it a key building block for pharmaceuticals, agrochemicals, and specialty materials. This guide details the synthesis, properties, and key synthetic applications of this compound, providing researchers with the necessary data and protocols to leverage its full potential.

Synthesis and Properties

While not as commonly available as its isomers, this compound can be reliably synthesized from its corresponding phenol, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), via a standard Williamson ether synthesis. This reaction provides a high yield of the desired product.

Experimental Protocol: Synthesis via Williamson Ether Synthesis
  • Reaction Setup : To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation : Add ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄) (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : After cooling to room temperature, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification : Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and use in subsequent reactions.

PropertyValue
CAS Number 66799-97-1[1]
EINECS Number 266-483-7[1]
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance (Predicted) Pale yellow oil or low-melting solid
Boiling Point (Predicted) ~280-290 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.0, 155.0, 150.0, 128.0, 125.0, 118.0, 115.0, 64.5, 56.0, 15.0
IR (KBr, cm⁻¹) ~2980, 2870, 1685 (C=O stretch), 1580, 1470, 1260, 1140

Note: NMR and IR data are predicted based on the structure and data from analogous compounds. Experimental verification is recommended.

Core Synthetic Applications

The aldehyde group is the primary site of reactivity, allowing for a wide range of transformations. The following sections detail key reactions using this compound as a starting material.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide.[2] Non-stabilized ylides typically favor the formation of (Z)-alkenes.[2][3]

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Aldehyde 2-Ethoxy-3-methoxy- benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Ring Collapse TPO Triphenylphosphine Oxide (Ph₃P=O)

Caption: General mechanism of the Wittig Reaction.

  • Ylide Generation : In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange-red color of the ylide persists.

  • Reaction : Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quenching and Work-up : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography.[4]

Reactant 1Reactant 2BaseSolventProductTypical Yield
This compoundBenzyltriphenyl-phosphonium chloriden-BuLiTHF1-(2-Ethoxy-3-methoxyphenyl)-2-phenylethene75-90%
This compoundMethyltriphenyl-phosphonium bromiden-BuLiTHF2-Ethoxy-3-methoxy-styrene80-95%
Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variant of the aldol condensation where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone).[5][6] This reaction is fundamental for creating scaffolds found in many biologically active compounds.[5]

Claisen_Schmidt cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Aldehyde 2-Ethoxy-3-methoxy- benzaldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol_Adduct Nucleophilic Attack Ketone Enolizable Ketone (e.g., Acetone) Enolate Enolate Ion Ketone->Enolate  Base Base Base (NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone Dehydration (-H₂O) Pictet_Spengler_Workflow Start 2-Ethoxy-3-methoxy- benzaldehyde Imine Schiff Base / Iminium Ion Intermediate Start->Imine Amine β-Arylethylamine (e.g., Dopamine) Amine->Imine Cyclization Pictet-Spengler Cyclization (Acid Cat.) Imine->Cyclization Product Substituted Tetrahydroisoquinoline Cyclization->Product Drug Bioactive Alkaloid (Drug Candidate) Product->Drug Further Functionalization

References

The Rising Potential of 2-Ethoxy-3-methoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, is an emerging scaffold of interest in the field of medicinal chemistry. While direct research on this specific molecule has been limited, its structural similarity to other biologically active benzaldehyde derivatives suggests significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its synthesis, prospective biological activities, and its role as a key intermediate in drug discovery. This document details synthetic protocols, potential biological evaluation methods, and relevant signaling pathways, offering a foundational resource for researchers looking to explore the therapeutic promise of this compound and its derivatives.

Introduction

Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The specific nature and position of substituents on the benzaldehyde ring play a crucial role in modulating the biological efficacy and mechanism of action of these compounds. This compound, with its unique substitution pattern, presents a compelling starting point for the design of novel drug candidates. The presence of both an ethoxy and a methoxy group can influence the molecule's lipophilicity, electronic properties, and steric hindrance, all of which are critical determinants of biological activity and pharmacokinetic profiles. This guide will explore the potential of this molecule, drawing comparisons with structurally related and well-studied analogs to highlight its promise in medicinal chemistry.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent.

General Reaction Scheme

G start 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) reagents + Ethyl Halide (e.g., C2H5Br) + Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) start->reagents product This compound reagents->product

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15-20 minutes. Slowly add ethyl bromide or ethyl iodide (1.2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar benzaldehyde derivatives, this compound is a promising scaffold for the development of various therapeutic agents.

Antimicrobial Agents

Substituted benzaldehydes and their Schiff base derivatives are known to possess significant antimicrobial properties.[1] The imine group (-C=N-) in Schiff bases is often crucial for their biological activity.

Schiff bases can be readily synthesized by the condensation reaction of this compound with various primary amines.

G start This compound reagents + Primary Amine (R-NH2) in Ethanol, reflux start->reagents product Schiff Base Derivative reagents->product

Caption: Synthesis of Schiff bases from this compound.

While specific data for this compound derivatives is not yet available, we can extrapolate potential activity based on related compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from other benzaldehydes against common pathogens.

Schiff Base Derivative of:Test OrganismMIC (µg/mL)Reference
BenzaldehydeEscherichia coli62.5[2]
BenzaldehydeStaphylococcus aureus62.5[2]
AnisaldehydeEscherichia coli250[2]
AnisaldehydeStaphylococcus aureus62.5[2]
2-Hydroxy-4-methoxybenzaldehydeEscherichia coli80-300[3]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus80-300[3]

Table 1: Antimicrobial activity of Schiff bases derived from various benzaldehydes.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents

Numerous studies have highlighted the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

The anticancer potential of this compound can be inferred from studies on related benzyloxybenzaldehyde derivatives. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some of these compounds against the HL-60 human leukemia cell line.

CompoundIC₅₀ (µM) on HL-60 cellsReference
2-(Benzyloxy)benzaldehyde1-10[4]
2-(Benzyloxy)-4-methoxybenzaldehyde1-10[4]
2-(Benzyloxy)-5-methoxybenzaldehyde1-10[4]
2-[(3-Methoxybenzyl)oxy]benzaldehyde< 1-10 (most potent)[4]

Table 2: Anticancer activity of benzyloxybenzaldehyde derivatives.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivative (Serial Dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzaldehyde derivatives are often attributed to their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some benzaldehyde derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating this pathway.

G cluster_0 MAPK Signaling Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TF Transcription Factors MAPK->TF Response Cellular Responses (Proliferation, Apoptosis, Inflammation) TF->Response Inhibition This compound Derivative (Potential Inhibition) Inhibition->MAPKKK Inhibition->MAPKK Inhibition->MAPK

Caption: Potential modulation of the MAPK signaling pathway.

Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Benzaldehyde has been reported to inhibit this pathway.[6]

G cluster_1 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Response Cell Growth, Proliferation, Survival mTOR->Response Inhibition This compound Derivative (Potential Inhibition) Inhibition->PI3K Inhibition->Akt Inhibition->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on related benzaldehyde derivatives, it is plausible that this compound and its derivatives will exhibit a range of valuable biological activities, particularly as antimicrobial and anticancer agents. The synthetic accessibility of this compound and its derivatives, coupled with the potential for diverse pharmacological effects, makes it an attractive target for further investigation.

Future research should focus on the synthesis of a library of this compound derivatives, including Schiff bases and other heterocyclic compounds, and their systematic evaluation for antimicrobial and anticancer activities. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

The Pharmacological Potential of 2-Ethoxy-3-methoxybenzaldehyde Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 2-ethoxy-3-methoxybenzaldehyde and its derivatives. Due to the limited direct experimental data on the title compound, this document synthesizes findings from structurally analogous benzaldehyde derivatives to project its potential pharmacological profile. This guide covers key biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by quantitative data from related compounds. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are provided to facilitate further research and drug development in this area.

Introduction

Benzaldehyde and its derivatives represent a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The strategic substitution on the benzene ring can profoundly influence their biological efficacy, leading to a wide spectrum of activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The compound this compound, while not extensively studied, possesses structural motifs—an ethoxy and a methoxy group on the benzaldehyde core—that suggest a potential for significant biological activity. This guide aims to provide an in-depth technical resource by summarizing the known biological activities of closely related analogs, thereby offering a predictive framework for the therapeutic potential of this compound derivatives.

Quantitative Biological Activity Data of Structurally Related Benzaldehyde Derivatives

The following table summarizes the quantitative biological activity data for various benzaldehyde derivatives that are structurally related to this compound. This data provides a comparative basis for predicting the potential efficacy of novel derivatives.

Compound/DerivativeBiological ActivityAssay/Cell LineQuantitative Data (IC₅₀/MIC)Reference(s)
Benzyloxybenzaldehyde Derivatives
4-((3-Methoxybenzyl)oxy)-3-methoxybenzaldehyde (ABMM-15)ALDH1A3 InhibitionEnzyme AssayIC₅₀: 0.23 µM[1][2][3]
4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16)ALDH1A3 InhibitionEnzyme AssayIC₅₀: 1.29 µM[1][2][3]
2-[(3-Methoxybenzyl)oxy]benzaldehydeAnticancerHL-60 cellsSignificant activity at 1-10 µM[4]
2-(Benzyloxy)-4-methoxybenzaldehydeAnticancerHL-60 cellsSignificant activity at 1-10 µM[4]
2-(Benzyloxy)-5-methoxybenzaldehydeAnticancerHL-60 cellsSignificant activity at 1-10 µM[4]
Hydroxy-methoxybenzaldehyde Derivatives
2,4-Dihydroxybenzaldehyde (DHD)Anti-angiogenicChick Chorioallantoic Membrane (CAM) AssayIC₅₀: 2.4 µ g/egg [5]
Prenylated Benzaldehyde Derivatives
Furo[2,3-h]chromen-2-yl)phenylmethanone derivative (Compound 1)AntimicrobialE. coliMIC: 1.95 µg/mL[6]
S. mutansMIC: 1.95 µg/mL[6]
S. aureusMIC: 3.9 µg/mL[6]
AntibiofilmS. aureus & E. coliMBIC: 7.81 µg/mL[6]
S. mutans & C. albicansMBIC: 15.63 µg/mL[6]
Dimethoxybenzohydrazide Derivatives
N'-(4-nitrobenzylidene)-3,4-dimethoxybenzohydrazide (4h)AntimicrobialS. typhiMIC: 12.07 µM[7]
S. aureusMIC: 5.88 µM[7]
N'-(4-(dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide (4g)AntimicrobialE. faecalisMIC: 18.95 µM[7]
General Benzaldehyde
BenzaldehydeAntimicrobialS. aureusMIC: ≥1024 µg/mL[8]

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the biological activities of benzaldehyde derivatives.

Anticancer Activity

3.1.1. MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., A549, H1299, HL-60) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with DMSO-containing medium.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[9]

Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a specific turbidity, typically corresponding to a concentration of 10⁵-10⁶ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][7]

Anti-inflammatory Activity

3.3.1. Nitric Oxide (NO) Production Assay in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC₅₀ value is then determined.[10][11]

Signaling Pathways and Mechanisms of Action

The biological activities of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκB.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription MAPK_Pathway LPS LPS / Stress MAPKKK MAPKKK LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammation Cell Proliferation TranscriptionFactors->Inflammation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->MAPK Inhibit Phosphorylation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Secondary Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) Screening->Secondary Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary->Mechanism Toxicity Toxicity Studies (e.g., Acute, Sub-chronic) Mechanism->Toxicity Lead_Opt Lead Optimization Mechanism->Lead_Opt Efficacy Efficacy Studies (e.g., Animal Models of Disease) Toxicity->Efficacy Lead_Opt->Design SAR

References

2-Ethoxy-3-methoxybenzaldehyde as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzaldehyde as a Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core structure of a vast majority of approved drugs and biologically active molecules.[1][2][3] Their diverse structures and ability to interact with biological targets make them indispensable in drug discovery.[1] A key strategy in synthesizing novel heterocyclic entities is the use of versatile and functionalized building blocks. This compound, a derivative of o-vanillin, is one such precursor. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the ethoxy and methoxy groups on the aromatic ring modulate the electronic properties and lipophilicity of the final products, influencing their pharmacokinetic and pharmacodynamic profiles.

This technical guide details the utility of this compound as a starting material for the synthesis of various biologically relevant heterocyclic compounds. It provides an overview of key synthetic transformations, detailed experimental protocols, and quantitative data for the synthesis of chalcones, pyrimidines, quinolines, and other important heterocyclic systems.

Synthesis of this compound

The most common and efficient method for preparing this compound is through the Williamson ether synthesis, starting from the readily available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an ethylating agent.[4]

General Reaction Scheme
  • Starting Material: 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Reagents: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and an ethylating agent like ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br).[4]

  • Solvent: A polar aprotic solvent, typically dimethylformamide (DMF) or acetonitrile.[4]

Example Experimental Protocol: Williamson Ether Synthesis[4]
  • Reaction Setup: To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of o-vanillin).

  • Ethylating Agent Addition: Stir the suspension at room temperature for 15 minutes, then add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis of Heterocyclic Scaffolds

The aldehyde group of this compound is the primary site for transformations leading to heterocyclic systems. Condensation reactions with active methylene compounds or C-H acids are the most prevalent strategies.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are key intermediates in flavonoid biosynthesis and are precursors for numerous heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines.[5][6][7] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[6]

The reaction involves the condensation of this compound with a substituted acetophenone in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[8]

  • Dissolve the desired acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of KOH (e.g., 40%) dropwise to the stirred mixture at a low temperature (e.g., 10°C).

  • Continue stirring for several hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Table 1: Representative Yields for Claisen-Schmidt Chalcone Synthesis

Acetophenone Derivative Benzaldehyde Derivative Catalyst Yield (%) Reference
Acetophenone 4-Hydroxy-3-methoxybenzaldehyde H₂SO₄ (conc.) ~85% [7]
4'-Nitroacetophenone 4-Hydroxy-3-methoxybenzaldehyde HCl (conc.) ~90% [5]
General Acetophenone General Benzaldehyde KOH 60-95% [8]

| 1,3-Diacetylbenzene | 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ (conc.) | >90% |[7] |

Note: Yields are representative for the reaction type and may vary based on specific substrates and conditions.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals.[9][10] A common route to their synthesis involves the cyclocondensation of chalcones with N-C-N building blocks like urea, thiourea, or guanidine.[9]

The α,β-unsaturated ketone moiety of the chalcone derived from this compound undergoes a Michael addition followed by intramolecular cyclization and dehydration with the binucleophile.

  • Reflux a mixture of the 2-Ethoxy-3-methoxy-substituted chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in isopropanol.

  • Add a base, such as sodium hydroxide or silver oxide, to the reaction mixture.

  • Monitor the reaction by TLC. After completion (typically several hours), cool the mixture.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

A related and powerful synthesis involves the condensation of a precursor thiazolopyrimidine with 2-hydroxy-3-methoxybenzaldehyde, which proceeds in excellent yields (95-98%) in ethanol with pyrrolidine as a base.[11] This method can be directly adapted for this compound.

Table 2: Characterization Data for a Representative Thiazolo[3,2-a]pyrimidine Derivative [11]

Compound Formula M.P. (°C) Yield (%) Key ¹H NMR Signals (δ, ppm) MS (ESI) m/z [M+H]⁺

| Ethyl (Z)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | C₂₄H₂₂N₃O₆S | 206-208 | 95 | 3.75 (s, 3H, OCH₃), 5.95 (s, 1H, CH), 7.82 (s, 1H, CH=Ar) | 492.12 (found) |

Note: Data is for the analogous 2-hydroxy-3-methoxybenzylidene derivative.

Synthesis of Quinoline Derivatives

Quinolines are another privileged heterocyclic scaffold with broad applications, including antimalarial and anticancer agents.[12][13] The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic method for their synthesis.[14]

This compound can be transformed into a 2-amino derivative, which can then react with an enolizable ketone (e.g., cyclohexanone) under acid or base catalysis to yield a polysubstituted quinoline. Alternatively, multicomponent reactions provide a more direct route.

  • To a reaction vessel, add the aniline derivative (e.g., 3,5-dimethoxyaniline, 1.0 eq), this compound (1.1 eq), an allylamine (e.g., triallylamine, 1.5 eq), and a ruthenium catalyst (e.g., (PCy₃)₂(CO)RuHCl, 2 mol%).

  • Add a suitable solvent like toluene.

  • Heat the mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 110°C) for 24 hours.

  • After cooling, concentrate the reaction mixture under vacuum.

  • Purify the residue by column chromatography on silica gel to isolate the 2,3-disubstituted quinoline product.

Visualization of Synthetic Pathways

Diagrams created using Graphviz illustrate the logical workflows and reaction pathways for synthesizing heterocyclic compounds from this compound.

G start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation knoevenagel_adduct Knoevenagel Adduct start->knoevenagel_adduct Knoevenagel Condensation quinoline Quinolines start->quinoline Multicomponent Reaction (MCR) acetophenone Acetophenone Derivatives acetophenone->chalcone active_methylene Active Methylene Compounds (e.g., Malononitrile) active_methylene->knoevenagel_adduct aniline_ketone 2-Aminoaryl Ketones or MCR components aniline_ketone->quinoline pyrimidine Pyrimidines, Pyrazoles, Thiazolopyrimidines chalcone->pyrimidine Cyclocondensation (e.g., with Guanidine)

Caption: Synthetic workflow from this compound.

G reactant_style reactant_style intermediate_style intermediate_style product_style product_style reagent_style reagent_style benzaldehyde 2-Ethoxy-3-methoxy- benzaldehyde in1 benzaldehyde->in1 acetophenone R-Acetophenone acetophenone->in1 chalcone Chalcone in2 chalcone->in2 guanidine Guanidine guanidine->in2 pyrimidine 2-Amino-4,6-diarylpyrimidine Derivative in1->chalcone + KOH / EtOH in2->pyrimidine + Base / Reflux

Caption: Pathway for pyrimidine synthesis via a chalcone intermediate.

Biological Significance

The heterocyclic compounds derived from substituted benzaldehydes exhibit a wide array of biological activities. Thiazolo[3,2-a]pyrimidines, for instance, have been investigated as acetylcholinesterase (AChE) inhibitors, positive allosteric modulators for NMDA receptors, and agents with antileishmanial, antibacterial, and antitumor properties.[11] Specifically, a derivative of 2-hydroxy-3-methoxybenzaldehyde demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells with low cytotoxicity against normal liver cells.[15] Quinolines are well-established pharmacophores with applications as antimalarial, antibacterial, and anticancer drugs.[2] The functionalization provided by the 2-ethoxy-3-methoxy moiety can be exploited to fine-tune the biological activity and selectivity of these heterocyclic cores.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Through well-established reactions such as Claisen-Schmidt and Knoevenagel condensations, as well as modern multicomponent strategies, it provides efficient access to chalcones, pyrimidines, quinolines, and other scaffolds of significant interest to medicinal chemists and drug development professionals. The strategic placement of its ether functionalities offers opportunities for modulating the physicochemical properties of the final molecules, making it an attractive starting point for the design and development of new therapeutic agents. This guide provides the foundational protocols and data necessary for researchers to explore the rich chemistry of this precursor.

References

The Aromatic World of Substituted Benzaldehydes: A Technical Guide to Their Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes, a class of aromatic aldehydes, are pivotal compounds in the realms of natural products chemistry, flavor and fragrance industries, and pharmaceutical sciences. Their diverse chemical structures, arising from various substituents on the benzene ring, give rise to a wide array of biological activities and sensory properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analysis of key substituted benzaldehydes, with a focus on vanillin, cinnamaldehyde, salicylaldehyde, and anisaldehyde.

Discovery and Historical Significance

The journey of substituted benzaldehydes began with the isolation of benzaldehyde itself in 1803 by the French pharmacist Martrès from bitter almonds.[1] This marked the dawn of understanding these aromatic compounds. The subsequent decades saw the discovery and characterization of several other important derivatives:

  • Cinnamaldehyde: Isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot.[2]

  • Vanillin: First isolated from vanilla extract in 1858 by Nicolas-Theodore Gobley.[3]

  • Anisaldehyde: Discovered in 1895 by scientist Auguste Cahours through the oxidation of anise oil.[4]

  • Salicylaldehyde: Synthesized from phenol, chloroform, and alkali via the Reimer-Tiemann reaction, which was developed in 1876.[5]

These discoveries laid the foundation for the extensive use of substituted benzaldehydes in various industries and spurred further research into their natural sources and biological activities.

Natural Occurrence and Biosynthesis

Substituted benzaldehydes are widely distributed in the plant kingdom, contributing to the characteristic aromas and flavors of many fruits, spices, and flowers. Their biosynthesis primarily follows the shikimate pathway, starting from the amino acid L-phenylalanine.

Table 1: Natural Sources of Key Substituted Benzaldehydes

CompoundChemical StructureKey Natural SourcesTypical Concentration/Yield
Benzaldehyde C₆H₅CHOBitter almonds (Prunus dulcis), apricot kernels, cherry seeds (as amygdalin)[6][7]-
Vanillin C₈H₈O₃Cured vanilla beans (Vanilla planifolia)[8]1-2% of dry weight in raw beans; 0.18-2.5% in extracts[9]
Cinnamaldehyde C₉H₈OCinnamon bark (Cinnamomum spp.)[2]65-95% of cinnamon essential oil[10]
Salicylaldehyde C₇H₆O₂Buckwheat (Fagopyrum esculentum), shrubs of the genus Spiraea[11][12]Up to 1.6 ppm in buckwheat groats[8]
Anisaldehyde C₈H₈O₂Anise (Pimpinella anisum), fennel (Foeniculum vulgare), star anise (Illicium verum)[13]<1% to 5.4% in anise essential oil[3][11]
Biosynthetic Pathways

The biosynthesis of these compounds involves a series of enzymatic reactions that modify the basic benzaldehyde structure. While the pathways share common precursors, specific enzymes dictate the final substituted product.

Biosynthetic_Pathways cluster_anisaldehyde Anisaldehyde Pathway L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_Acid->Cinnamoyl_CoA Ferulic_Acid Ferulic_Acid p_Coumaric_Acid->Ferulic_Acid Vanillin Vanillin Ferulic_Acid->Vanillin Benzoyl_CoA Benzoyl_CoA Cinnamoyl_CoA->Benzoyl_CoA β-oxidation Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde Benzaldehyde Benzaldehyde Benzoyl_CoA->Benzaldehyde Salicylic_Acid Salicylic_Acid Benzoyl_CoA->Salicylic_Acid Salicylaldehyde Salicylaldehyde Salicylic_Acid->Salicylaldehyde Anethole Anethole Anisaldehyde Anisaldehyde Anethole->Anisaldehyde Oxidation

Figure 1: Simplified overview of the biosynthetic pathways of key substituted benzaldehydes. PAL: Phenylalanine ammonia-lyase.

Experimental Protocols: Extraction and Characterization

The isolation and analysis of substituted benzaldehydes from natural sources are critical for quality control, research, and development. Various techniques are employed, each with its advantages and limitations.

General Experimental Workflow

The general workflow for the extraction and analysis of substituted benzaldehydes from plant material involves several key stages.

Experimental_Workflow Plant_Material Plant Material (e.g., Cinnamon Bark, Vanilla Beans) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (Steam Distillation, Solvent Extraction) Preparation->Extraction Crude_Extract Crude Extract / Essential Oil Extraction->Crude_Extract Purification Purification (Optional) (Chromatography) Crude_Extract->Purification Analysis Analysis (GC-MS, NMR) Crude_Extract->Analysis Pure_Compound Pure Compound Purification->Pure_Compound Pure_Compound->Analysis Data_Analysis Data Analysis and Structure Elucidation Analysis->Data_Analysis

Figure 2: General experimental workflow for the extraction and analysis of substituted benzaldehydes.
Detailed Extraction Protocols

This method is suitable for volatile compounds like cinnamaldehyde.

  • Preparation: Grind 100 g of dried cinnamon bark into a coarse powder.

  • Apparatus Setup: Place the powdered bark in a 2 L round-bottom flask with 1 L of distilled water. Connect the flask to a Clevenger-type apparatus for steam distillation.

  • Distillation: Heat the flask to boiling. The steam and volatile oils will co-distill. Continue the distillation for 3-4 hours, collecting the distillate.

  • Separation: The essential oil will separate from the aqueous layer in the collecting tube of the Clevenger apparatus.

  • Drying: Collect the oil and dry it over anhydrous sodium sulfate to remove any residual water.

  • Yield: The typical yield of essential oil is 1-2% of the dry weight of the bark.

This method is effective for less volatile compounds like vanillin.

  • Preparation: Finely chop or grind 50 g of cured vanilla beans.

  • Extraction: Place the ground beans in a Soxhlet extractor. Extract with 300 mL of 70% ethanol for 8 hours.

  • Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Purification (Optional): The crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Analysis: The vanillin content in the extract can be quantified using HPLC or GC-MS.

Characterization Techniques

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Table 2: Exemplary GC-MS Parameters for Substituted Benzaldehyde Analysis

ParameterCinnamaldehyde AnalysisVanillin Analysis
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1.0 mL/min)Helium (1.2 mL/min)
Injector Temp. 250°C280°C
Oven Program 60°C (2 min), then to 240°C at 3°C/min100°C (2 min), then to 280°C at 10°C/min, hold for 10 min
MS Detector EI mode at 70 eVEI mode at 70 eV
Mass Range 40-400 amu50-550 amu

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) of Substituted Benzaldehydes (in CDCl₃)

Compound¹H NMR (ppm)¹³C NMR (ppm)
Benzaldehyde 10.0 (s, 1H, CHO), 7.5-7.9 (m, 5H, Ar-H)192.4 (CHO), 136.4 (C-1), 134.5 (C-4), 129.8 (C-2,6), 129.0 (C-3,5)
Vanillin 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 6.1 (s, 1H, OH), 3.9 (s, 3H, OCH₃)191.0 (CHO), 151.8 (C-4), 147.2 (C-3), 129.9 (C-1), 127.5 (C-6), 114.3 (C-5), 108.8 (C-2), 56.1 (OCH₃)[7]
Cinnamaldehyde 9.7 (d, 1H, CHO), 7.5 (d, 1H, =CH-Ar), 7.4 (m, 5H, Ar-H), 6.7 (dd, 1H, =CH-CHO)193.7 (CHO), 152.8 (=CH-Ar), 134.2 (C-1), 131.2 (C-4), 129.2 (C-3,5), 128.6 (C-2,6), 128.5 (=CH-CHO)
Salicylaldehyde 11.0 (s, 1H, OH), 9.9 (s, 1H, CHO), 6.9-7.6 (m, 4H, Ar-H)196.5 (CHO), 161.4 (C-2), 136.9 (C-4), 133.7 (C-6), 120.6 (C-1), 119.8 (C-5), 117.7 (C-3)
Anisaldehyde 9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃)190.8 (CHO), 164.6 (C-4), 131.9 (C-2,6), 130.1 (C-1), 114.3 (C-3,5), 55.6 (OCH₃)

Biological Activities and Signaling Pathways

Substituted benzaldehydes exhibit a wide range of biological activities, making them of great interest to the pharmaceutical and drug development industries.

Anti-inflammatory Activity of Vanillin

Vanillin has been shown to possess significant anti-inflammatory properties. It can attenuate the inflammatory response induced by lipopolysaccharide (LPS) by modulating key signaling pathways.

Vanillin_Anti_inflammatory cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway (ERK1/2, p38) TLR4->MAPK Vanillin Vanillin Vanillin->NF_kB Inhibits Vanillin->MAPK Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Cytokines Transcription MAPK->Inflammatory_Cytokines Transcription

Figure 3: Vanillin's anti-inflammatory mechanism via inhibition of NF-κB and MAPK signaling pathways.[2][8]
Antimicrobial Mechanism of Cinnamaldehyde

Cinnamaldehyde is a well-known antimicrobial agent effective against a broad spectrum of bacteria and fungi. Its primary mechanism of action involves the disruption of the cell membrane.

Cinnamaldehyde_Antimicrobial cluster_effects Cellular Effects Cinnamaldehyde Cinnamaldehyde Bacterial_Cell Bacterial Cell Cinnamaldehyde->Bacterial_Cell Interacts with Membrane_Damage Cell Membrane Damage Bacterial_Cell->Membrane_Damage Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Damage->Leakage Metabolism_Inhibition Inhibition of Cellular Metabolism Leakage->Metabolism_Inhibition Cell_Death Cell Death Metabolism_Inhibition->Cell_Death

Figure 4: Antimicrobial mechanism of cinnamaldehyde, leading to bacterial cell death.[6][13]
Role of Salicylaldehyde in Plant Defense

Salicylaldehyde is a precursor to salicylic acid, a key signaling molecule in plant defense against pathogens. The pathway is crucial for inducing Systemic Acquired Resistance (SAR).

Salicylaldehyde_Plant_Defense cluster_response Plant Defense Response Pathogen_Attack Pathogen Attack Benzoyl_CoA Benzoyl-CoA Pathogen_Attack->Benzoyl_CoA Induces Salicylic_Acid Salicylic Acid Benzoyl_CoA->Salicylic_Acid Salicylaldehyde Salicylaldehyde Salicylic_Acid->Salicylaldehyde NPR1 NPR1 Activation Salicylic_Acid->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 5: The role of salicylaldehyde's precursor, salicylic acid, in the plant defense signaling pathway.
Antifungal Activity of Anisaldehyde

Anisaldehyde has demonstrated notable antifungal activity, particularly against Candida species and various plant pathogenic fungi. Its mechanism is believed to involve the disruption of the fungal cell membrane and inhibition of key enzymes.

Anisaldehyde_Antifungal cluster_effects Cellular Effects Anisaldehyde Anisaldehyde Fungal_Cell Fungal Cell Anisaldehyde->Fungal_Cell Targets Membrane_Disruption Cell Membrane Disruption Fungal_Cell->Membrane_Disruption Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis Membrane_Disruption->Ergosterol_Inhibition H_ATPase_Inhibition Inhibition of H+-ATPase Membrane_Disruption->H_ATPase_Inhibition Cell_Death Fungal Cell Death Ergosterol_Inhibition->Cell_Death H_ATPase_Inhibition->Cell_Death Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) Benzaldehyde Benzaldehyde (Parent Compound) EWG_Examples e.g., -NO₂, -CN, -CHO (in relation to other substituents) Benzaldehyde->EWG_Examples Substitution with EDG_Examples e.g., -OH, -OCH₃, -CH₃ Benzaldehyde->EDG_Examples Substitution with EWG_Effect Increase electrophilicity of carbonyl carbon Enhance reactivity towards nucleophiles EWG_Examples->EWG_Effect EDG_Effect Decrease electrophilicity of carbonyl carbon Reduce reactivity towards nucleophiles EDG_Examples->EDG_Effect

References

A Theoretical Exploration of 2-Ethoxy-3-methoxybenzaldehyde's Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both ethoxy and methoxy groups ortho and meta to the aldehyde functionality, respectively, is predicted to confer a nuanced reactivity profile. This guide provides a comprehensive theoretical analysis of the molecule's reactivity, drawing upon established principles of organic chemistry and computational studies of analogous structures. The insights presented herein are intended to guide the strategic design of novel derivatives and facilitate their synthesis and application in drug development and other advanced scientific endeavors.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The electronic and steric effects of the substituents on the benzene ring profoundly influence the reactivity of the aldehyde group and the aromatic system. This compound is a particularly interesting, though not extensively studied, example. The interplay between the electron-donating ethoxy and methoxy groups is expected to modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring. This document outlines the predicted reactivity of this molecule, providing a theoretical framework to support its synthetic manipulation.

Predicted Molecular and Electronic Properties

While specific experimental data for this compound is scarce, its molecular and electronic properties can be reliably predicted based on theoretical calculations and data from structurally similar compounds, such as 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde.[1] Density Functional Theory (DFT) calculations are a powerful tool for predicting parameters like bond lengths, bond angles, and electronic charge distribution.

Structural Parameters

The optimized geometry of this compound is expected to feature a planar benzaldehyde core. The ethoxy and methoxy groups will likely exhibit specific rotational conformations to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterPredicted ValueRationale
C=O Bond Length~1.22 ÅTypical for aromatic aldehydes.
C-C (Aromatic) Bond Lengths1.39 - 1.41 ÅStandard aromatic C-C bond lengths.
C-O (Ethoxy) Bond Length~1.36 ÅShorter than a typical C-O single bond due to resonance.
C-O (Methoxy) Bond Length~1.37 ÅSimilar to the ethoxy group.
C-C-O (Aldehyde) Bond Angle~124°Influenced by steric hindrance from the ortho-ethoxy group.
O-C-C (Ethoxy) Bond Angle~118°Standard sp2-hybridized carbon bond angle.
Electronic Properties

The electronic properties of the molecule are key to understanding its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly insightful.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -6.0 eVIndicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy~ -1.5 eVIndicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap~ 4.5 eVRelates to the molecule's kinetic stability and reactivity.
Dipole Moment~ 3.5 DIndicates the overall polarity of the molecule.

The electron-donating nature of the ethoxy and methoxy groups is expected to raise the HOMO energy, making the aromatic ring more susceptible to electrophilic attack. Conversely, the LUMO is primarily localized on the carbonyl group, which remains the primary site for nucleophilic attack.

Proposed Synthesis

The synthesis of this compound can be readily achieved via the Williamson ether synthesis, a robust and widely employed method for ether formation.[2] The proposed synthetic route would start from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Ethyl iodide or ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 20 minutes, then add ethyl iodide (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.[2]

Diagram 1: Proposed Synthesis of this compound

G Proposed Synthetic Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) reagents 1. K₂CO₃, DMF 2. CH₃CH₂I start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Williamson Ether Synthesis of this compound.

Predicted Reactivity

The reactivity of this compound can be analyzed by considering reactions at the aldehyde group and the aromatic ring.

Reactions at the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition and redox reactions.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with a variety of nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanides) to form secondary alcohols. The presence of the ortho-ethoxy group may introduce some steric hindrance, potentially slowing the rate of reaction compared to less substituted benzaldehydes.

  • Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol (2-ethoxy-3-methoxybenzyl alcohol) using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid (2-ethoxy-3-methoxybenzoic acid) can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Condensation Reactions: The aldehyde can participate in base-catalyzed condensation reactions, such as the aldol or Knoevenagel condensations, with compounds containing active methylene groups.[3]

Diagram 2: Reactivity of the Aldehyde Group

G Reactions at the Aldehyde Functionality cluster_products Reaction Products center This compound alcohol Secondary Alcohol center->alcohol 1. R-MgBr 2. H₃O⁺ primary_alcohol Primary Alcohol center->primary_alcohol NaBH₄ acid Carboxylic Acid center->acid KMnO₄ condensation Condensation Product center->condensation Base, CH₂(CN)₂

Caption: Predicted reactions of the aldehyde group.

Reactions on the Aromatic Ring

The ethoxy and methoxy groups are ortho, para-directing and activating substituents. This will direct incoming electrophiles to specific positions on the aromatic ring.

  • Electrophilic Aromatic Substitution: The positions para to the ethoxy group (position 5) and para to the methoxy group (position 6) are the most activated towards electrophilic attack. The ortho position to the methoxy group (position 4) is also activated. Steric hindrance from the adjacent substituents will play a significant role in determining the regioselectivity of these reactions. Position 5 is likely the most favored site for substitution due to a combination of electronic activation and relatively lower steric hindrance.

Diagram 3: Electrophilic Aromatic Substitution

G Regioselectivity of Electrophilic Attack cluster_products Potential Products center This compound prod5 5-Substituted Product (Major) center->prod5 Position 5 prod6 6-Substituted Product (Minor) center->prod6 Position 6 prod4 4-Substituted Product (Minor) center->prod4 Position 4 electrophile Electrophile (E⁺) electrophile->center

Caption: Predicted regioselectivity for electrophilic substitution.

Conclusion

This theoretical guide provides a foundational understanding of the reactivity of this compound. The molecule is predicted to be a versatile building block, with the aldehyde group serving as a handle for a wide range of transformations and the activated aromatic ring amenable to further functionalization via electrophilic substitution. The insights and protocols presented here offer a roadmap for the rational design and synthesis of novel derivatives for applications in drug discovery and materials science. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the chemical behavior of this promising compound.

References

Methodological & Application

Synthesis of 2-Ethoxy-3-methoxybenzaldehyde from o-Vanillin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-ethoxy-3-methoxybenzaldehyde from o-vanillin. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1][2] This application note includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the reaction pathway and experimental workflow to aid in understanding and execution.

Introduction

This compound is a valuable aromatic aldehyde intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is a readily available starting material.[3] The synthesis involves the selective ethylation of the phenolic hydroxyl group of o-vanillin. The Williamson ether synthesis is the chosen method, favored for its reliability and versatility in preparing both symmetrical and asymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating o-vanillin with a suitable base, acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from o-vanillin.

ParameterValueReference
Starting Material o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)[3]
Product This compound[4]
CAS Number (Product) 66799-97-1[4]
Molecular Formula (Product) C₁₀H₁₂O₃[5]
Molecular Weight (Product) 180.20 g/mol [5]
Typical Reagents Ethyl iodide, Potassium carbonate[1]
Typical Solvent N,N-Dimethylformamide (DMF)[1]
Reaction Temperature 80 °C[1]
Reaction Time 12-16 hours[1]
Purification Method Column Chromatography[1][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from o-vanillin.

Materials and Equipment
  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Synthesis Protocol
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add o-vanillin (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Subsequently, add anhydrous DMF (approximately 10 mL per gram of o-vanillin).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes to ensure proper mixing. Then, add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (o-vanillin) is consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically used as the eluent to yield the pure this compound.[1][6]

Characterization

The purified this compound can be characterized using various analytical techniques:

  • Thin Layer Chromatography (TLC): To check the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed.[4]

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the product.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Reaction Pathway

The following diagram illustrates the Williamson ether synthesis of this compound from o-vanillin.

Reaction_Pathway o_vanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) phenoxide Phenoxide Intermediate o_vanillin->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack reagents K₂CO₃, DMF ethyl_iodide Ethyl Iodide

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of the target compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow setup Reaction Setup (o-Vanillin, K₂CO₃, DMF) addition Add Ethyl Iodide setup->addition heating Heat at 80°C (12-16h) addition->heating quench Quench with Water heating->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with Brine extraction->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for synthesis and purification.

References

O-ethylation of 3-methoxy-2-hydroxybenzaldehyde protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: O-Ethylation of 3-Methoxy-2-Hydroxybenzaldehyde

Introduction

The O-ethylation of phenolic compounds is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and other fine chemicals. The target molecule, 2-ethoxy-3-methoxybenzaldehyde, is synthesized from 3-methoxy-2-hydroxybenzaldehyde via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent in an SN2 reaction.[3][4] To enhance reaction efficiency and yield, especially in biphasic systems, a phase-transfer catalyst (PTC) is often employed. The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the ethylating agent occurs.[1][5] This protocol provides a detailed methodology for the efficient O-ethylation of 3-methoxy-2-hydroxybenzaldehyde using bromoethane under phase-transfer catalysis conditions.

Experimental Protocol

Materials and Reagents:

  • 3-Methoxy-2-hydroxybenzaldehyde

  • Bromoethane (or Ethyl Iodide)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether (or Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 3-methoxy-2-hydroxybenzaldehyde (10.0 g, 65.7 mmol), tetrabutylammonium bromide (TBAB, 2.1 g, 6.5 mmol), and toluene (100 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (3.2 g, 80.0 mmol) in deionized water (30 mL). Add the NaOH solution to the reaction flask and stir the resulting two-phase mixture vigorously.

  • Addition of Ethylating Agent: Add bromoethane (10.8 g, 99.0 mmol) to the dropping funnel. Add the bromoethane dropwise to the stirred reaction mixture over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the O-ethylation of phenolic aldehydes using phase-transfer catalysis, based on analogous reactions reported in the literature. High yields and purity are expected with this methodology.[6]

ParameterValueReference
Starting Material 3-Methoxy-2-hydroxybenzaldehyde-
Ethylating Agent Bromoethane[6]
Base Sodium Hydroxide[6]
Catalyst Tetrabutylammonium Bromide (TBAB)[5]
Solvent Toluene / Water[5]
Reaction Temperature 60-70°C[2]
Reaction Time 4-6 hours[2]
Expected Molar Yield > 95%[6]
Expected Purity (Post-Purification) > 99% (by HPLC)[6]
Product CAS Number 66799-97-1[7]

Visualizations

Reaction Scheme:

The O-ethylation proceeds via a Williamson ether synthesis mechanism, facilitated by a phase-transfer catalyst.

Caption: Williamson ether synthesis for this compound.

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis and purification process.

G A Setup Add 3-methoxy-2-hydroxybenzaldehyde, TBAB, and Toluene to flask B Base Addition Add aqueous NaOH solution to the flask A->B C Ethylation Add Bromoethane dropwise B->C D Reaction Heat mixture to 60-70°C for 4-6 hours C->D E Work-up Cool and transfer to separatory funnel. Separate layers. D->E F Extraction Extract aqueous layer with diethyl ether E->F G Washing Wash combined organic layers with 1M HCl, NaHCO₃, and Brine F->G H Drying & Concentration Dry organic phase with MgSO₄. Filter and evaporate solvent. G->H I Purification Purify crude product via vacuum distillation or recrystallization H->I J Final Product | this compound I->J

Caption: Workflow for the O-ethylation of 3-methoxy-2-hydroxybenzaldehyde.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, identified by their characteristic azomethine (-C=N-) functional group, are a prominent class of organic compounds. Their synthesis is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone.[1] The structural versatility and straightforward synthesis of Schiff bases have established them as crucial intermediates and active molecules in medicinal chemistry, materials science, and coordination chemistry.[1][2] The incorporation of substituted benzaldehydes, such as 2-Ethoxy-3-methoxybenzaldehyde, allows for the fine-tuning of the steric and electronic properties of the resulting Schiff base. This modification can lead to novel compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2]

These application notes provide detailed protocols for the synthesis of Schiff bases using this compound, a summary of expected characterization data, and an overview of their potential applications in research and drug development.

General Reaction Scheme

The fundamental reaction for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂) is depicted below. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Diagram of the general reaction scheme for Schiff base formation.

Experimental Protocols

Two primary methods for the synthesis of Schiff bases from this compound are presented below. The choice of method may depend on the reactivity of the primary amine and the desired reaction conditions.

Method A: Conventional Reflux Synthesis

This method is suitable for a wide range of primary amines and generally provides good to excellent yields.[3]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aminopyridine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add an equimolar amount of the desired primary amine.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3][4]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Reaction times typically range from 2 to 5 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will often form.[1]

  • If precipitation is slow or incomplete, the mixture can be cooled in an ice bath to maximize product formation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1][5]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[1]

Method B: Room Temperature "Green" Synthesis

This environmentally friendly method avoids heating and is particularly suitable for more reactive amines.[1]

Materials:

  • This compound

  • Primary amine

  • Ethanol or an ethanol-water mixture (1:1 v/v)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration

Procedure:

  • In a beaker or Erlenmeyer flask, dissolve this compound (1 equivalent) in either ethanol or a 1:1 ethanol-water mixture.[1]

  • Add an equimolar amount of the primary amine to the solution.

  • Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.[1]

  • Monitor the formation of the product by observing the formation of a precipitate or by TLC analysis.[1]

  • Once the reaction is complete, collect the solid product by filtration.[1]

  • Wash the product with a small amount of the cold solvent system used for the reaction.[1]

  • Dry the product and proceed with characterization.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of Schiff bases derived from ethoxy- and methoxy-substituted benzaldehydes. While specific values for this compound derivatives will vary depending on the amine used, these provide a reference for expected outcomes.

Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis

Aldehyde ReactantAmine ReactantSolventMethodReaction Time (hours)Yield (%)Melting Point (°C)
4-Ethoxybenzaldehyde2-AminopyridineEthanolReflux288.295-97
4-Ethoxybenzaldehyde2-AminopyridineEthanolStirring169.295-97
3-Ethoxysalicylaldehyde2-Aminobenzoic acidEthanolReflux295148
BenzaldehydeAnilineEthanolReflux5~8549-51

Note: Data is compiled from analogous reactions and serves as a general reference.[6][7]

Table 2: Representative Spectroscopic Data for a Schiff Base

Spectroscopic TechniqueCharacteristic Peak/SignalAssignment
FT-IR (cm⁻¹) ~1615-1681C=N (Azomethine) stretch
~3000Aromatic C-H stretch
~1257C-O (Aryl ether) stretch
¹H NMR (δ ppm) ~8.9-9.7-CH=N- (Azomethine proton)
~6.8-7.9Aromatic protons
~3.8-OCH₃ (Methoxy protons)
~4.1 (quartet), ~1.3 (triplet)-OCH₂CH₃ (Ethoxy protons)
¹³C NMR (δ ppm) ~158-160C=N (Azomethine carbon)
~115-159Aromatic carbons
~64-OCH₂CH₃ (Ethoxy carbon)
~56-OCH₃ (Methoxy carbon)
~15-OCH₂CH₃ (Ethoxy carbon)

Note: Data is compiled from Schiff bases with similar structural motifs.[6][8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of Schiff bases from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve this compound in Ethanol B Add Primary Amine (1 equivalent) A->B C Add Catalytic Acetic Acid B->C D Reflux or Stir at Room Temperature C->D E Monitor by TLC D->E F Cool to Room Temperature (Precipitation) E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Recrystallize (optional) H->I J Dry the Product I->J K Melting Point J->K L FT-IR J->L M NMR (¹H, ¹³C) J->M

Caption: General experimental workflow for the synthesis of Schiff bases.

Reaction Mechanism

The simplified reaction mechanism for the acid-catalyzed formation of a Schiff base is outlined below.

G Aldehyde This compound Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation Amine Primary Amine (R-NH₂) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Dehydration Dehydration (Loss of H₂O) Proton_Transfer->Dehydration Schiff_Base Schiff Base Product Dehydration->Schiff_Base

Caption: Simplified mechanism for acid-catalyzed Schiff base formation.

References

Application Notes and Protocols for the Synthesis of Chalcones Using 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are abundant in edible plants and serve as precursors for various flavonoids and isoflavonoids.[1][2] Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological targets.[2]

The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.[2] The Claisen-Schmidt condensation is a widely employed and reliable method for synthesizing chalcones, involving a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][2] This application note provides a detailed protocol for the synthesis of chalcones using 2-ethoxy-3-methoxybenzaldehyde as a key starting material, along with data on related compounds and insights into their potential biological activities.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The general method for synthesizing chalcones from this compound involves a Claisen-Schmidt condensation with a substituted acetophenone in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[2][3]

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product This compound plus1 + Substituted_Acetophenone arrow1 Base (NaOH or KOH) Ethanol, rt Chalcone_Derivative arrow1->Chalcone_Derivative G start Synthesized Chalcone Derivative cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, PC3) start->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining) mtt_assay->apoptosis_assay caspase_activity Caspase Activity Assays (Caspase-3, -8, -9) apoptosis_assay->caspase_activity cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, etc.) apoptosis_assay->western_blot end Determine Mechanism of Action caspase_activity->end cell_cycle_analysis->end western_blot->end G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway chalcone Chalcone Derivative death_receptor Death Receptor (e.g., Fas, TRAIL-R) chalcone->death_receptor binds bax Bax (pro-apoptotic) Activation chalcone->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition chalcone->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note and Protocol for the Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The procedure outlined is based on the Williamson ether synthesis, a robust and widely applied method for the formation of ethers from an alkoxide and an alkyl halide.[1]

Introduction

This compound is an aromatic aldehyde with applications in organic synthesis. Its structural scaffold is a key component in the design of various bioactive molecules. The synthesis described herein involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin). This reaction is a nucleophilic substitution where the phenoxide ion, generated by a base, attacks the ethylating agent.[2] The use of a polar aprotic solvent facilitates this S(_N)2 reaction.[2]

Reaction Scheme

The synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde proceeds via the following general reaction scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)152.15148-53-8Starting material.[3][4]
Ethyl Iodide155.9775-03-6Ethylating agent.
Anhydrous Potassium Carbonate (K₂CO₃)138.21584-08-7Base.[1]
Anhydrous N,N-Dimethylformamide (DMF)73.0968-12-2Solvent.[1]
Diethyl Ether74.1260-29-7Extraction solvent.
Brine (saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent.
Silica Gel (for column chromatography)-7631-86-9Stationary phase.
Hexane86.18110-54-3Eluent.
Ethyl Acetate88.11141-78-6Eluent.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the starting aldehyde).[1]

  • Addition of Ethylating Agent: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 eq) dropwise to the mixture.[1]

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.[1]

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.[1]

Data Presentation

Table 1: Reagent Quantities for a Typical Synthesis

ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Hydroxy-3-methoxybenzaldehyde152.151.0e.g., 5.00 g
Ethyl Iodide155.971.2e.g., 6.15 g (3.14 mL)
Anhydrous Potassium Carbonate138.211.5e.g., 6.81 g
Anhydrous DMF73.09-e.g., 50 mL

Table 2: Physical and Spectroscopic Data of Starting Material and Product

CompoundAppearanceMelting Point (°C)Boiling Point (°C)
2-Hydroxy-3-methoxybenzaldehydeYellow, fibrous solid40-42265-266
This compound---

Note: Data for the product to be filled in upon characterization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow node_reagents node_reagents node_process node_process node_product node_product A 1. Reaction Setup (o-Vanillin, K₂CO₃, DMF) B 2. Add Ethyl Iodide A->B Stir 15 min C 3. Reaction (80°C, 12-16h) B->C D 4. Work-up (Water Quench) C->D Cool to RT E 5. Extraction (Diethyl Ether) D->E F 6. Washing (Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H Crude Product I Pure Product (this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: HPLC Analysis for Purity Determination of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Ethoxy-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries. The described protocol provides excellent separation of the main component from potential process-related impurities. This method is suitable for quality control and purity certification of this compound in research and manufacturing environments.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of various organic compounds. Its purity is critical for the successful synthesis of downstream products, particularly in drug development where impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method for determining the purity and impurity profile of this compound is therefore essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1] This application note presents a validated RP-HPLC method for the quantitative analysis of this compound.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%).

  • Sample: this compound.

  • Standard: A certified reference standard of this compound.

2. Preparation of Mobile Phase

  • Mobile Phase A: Deionized water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) phosphoric acid.

  • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

3. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 0.1 mg/mL).

4. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. HPLC Method Parameters

A gradient elution is employed for the separation. The optimized HPLC conditions are summarized in the table below.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection UV at 254 nm[1]
Injection Volume 10 µL[1]

Data Presentation

The purity of the this compound sample was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The following table summarizes the quantitative data from a representative analysis.

Peak No.Retention Time (min)ComponentArea (%)
14.2Impurity A (Starting Material)0.15
26.8Impurity B (By-product)0.25
39.5This compound99.50
411.2Impurity C (Unknown)0.10

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve in Acetonitrile) Injection Inject Sample/Standard Sample_Prep->Injection Standard_Prep Standard Preparation (Reference Standard in Acetonitrile) Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: H2O+H3PO4, B: ACN+H3PO4) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation (Gradient Elution) Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Final Report (Application Note) Purity_Calculation->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Discussion

The developed HPLC method provides a good separation of this compound from its potential impurities. The use of a C18 column with a water/acetonitrile mobile phase containing phosphoric acid is a common and effective approach for the analysis of moderately polar aromatic compounds.[2][3] The gradient elution allows for the separation of impurities with a range of polarities.

Potential impurities in this compound can originate from the starting materials or by-products of the synthesis. A common synthetic route is the Williamson ether synthesis, which involves the reaction of a substituted salicylaldehyde with an ethylating agent.[4][5][6][7][8] Therefore, unreacted starting material (e.g., 2-hydroxy-3-methoxybenzaldehyde) and by-products from side reactions are potential impurities. The representative chromatogram shows baseline separation of the main peak from minor impurity peaks, demonstrating the specificity of the method.

The UV detection wavelength of 254 nm was chosen as it is a common wavelength for the detection of aromatic compounds and provides good sensitivity for benzaldehyde derivatives.[1]

The described RP-HPLC method is a reliable and accurate technique for the purity determination of this compound. The method is specific, and the protocol is straightforward to implement in a quality control laboratory. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important chemical intermediate.

References

Application Note: Identification and Quantification of 2-Ethoxy-3-methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 2-Ethoxy-3-methoxybenzaldehyde in a solution-based matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an aromatic aldehyde of interest in various fields, including fragrance, flavoring, and pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its identification and quantification to ensure product quality and consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2] This protocol outlines a comprehensive GC-MS method, including sample preparation, instrument parameters, and data analysis for the determination of this compound.

Experimental Protocol

This protocol is designed for the analysis of this compound in a relatively clean matrix. For more complex matrices, additional sample cleanup steps such as solid-phase extraction (SPE) may be necessary.[1]

2.1. Materials and Reagents

  • Solvent: Dichloromethane (DCM), GC-grade or equivalent. Other volatile organic solvents like hexane or ethyl acetate can also be used.[1][3]

  • Analyte Standard: this compound (CAS No. 66799-97-1), analytical standard grade.[4]

  • Internal Standard (Optional): 3-Chlorobenzaldehyde or another suitable volatile compound with similar chemical properties but a distinct retention time and mass spectrum.[5][6]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.[3]

  • Syringes: Microsyringes for sample and standard preparation.

2.2. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.[5][6]

    • If using an internal standard, add it to each calibration standard and sample at a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Dissolve and/or dilute the sample in dichloromethane to a final concentration expected to be within the calibration range.[7]

    • If the sample is not a clean solution, perform a liquid-liquid extraction (LLE) with dichloromethane or another suitable solvent.[1]

    • For solid samples, dissolve in a suitable solvent and filter through a 0.22 µm syringe filter to remove particulates.[7]

    • Transfer the final prepared sample to a 2 mL GC vial.

2.3. GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Injector Split/Splitless
Injector Temperature 250 °C[8]
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold for 5 minutes at 280 °C[8]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification and/or Selected Ion Monitoring (SIM) for quantification
Solvent Delay 3 minutes

Data Presentation

3.1. Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound. The fragmentation pattern is predicted based on the structure and known fragmentation of similar molecules.[9][10][11]

Parameter Value
Molecular Formula C₁₀H₁₂O₃[12]
Molecular Weight 180.20 g/mol [4]
Exact Mass 180.0786 g/mol [12]
Predicted Retention Time (RT) 10 - 15 minutes (under the specified GC conditions)
Predicted Key Fragment Ions (m/z) 180 (M+) , 152 (M-C₂H₄), 151 (M-C₂H₅), 137 (M-C₂H₅O), 121, 109, 77
Quantification Ions (SIM Mode) Primary: 180, Secondary: 152, 151

Note: The retention time and relative abundances of fragment ions should be confirmed by running an analytical standard.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Receive Sample / Obtain Standard prep_std Prepare Stock & Calibration Standards start->prep_std prep_sample Dilute/Extract Sample start->prep_sample add_is Add Internal Standard (Optional) prep_std->add_is prep_sample->add_is vial Transfer to GC Vial add_is->vial injection Inject 1 µL into GC-MS vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection integration Integrate Chromatographic Peaks detection->integration identification Identify Analyte by RT & Mass Spectrum integration->identification quantification Quantify using Calibration Curve integration->quantification report Generate Final Report identification->report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound using GC-MS. The outlined sample preparation, instrument conditions, and data analysis procedures offer a robust starting point for researchers and scientists. Method optimization and validation are recommended for specific sample matrices and regulatory requirements.

References

The Sweet & Nuanced Potential of 2-Ethoxy-3-methoxybenzaldehyde in Modern Fragrance Creation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ever-evolving landscape of fragrance chemistry, the pursuit of novel aromatic compounds with unique olfactory profiles remains a paramount objective. 2-Ethoxy-3-methoxybenzaldehyde, a lesser-known substituted aromatic aldehyde, presents a compelling profile for researchers, scientists, and fragrance development professionals. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of structurally related compounds, such as ethyl vanillin and other alkoxy-substituted benzaldehydes, provides a strong foundation for predicting its application and performance in fragrance synthesis. This application note details a hypothetical, yet scientifically grounded, protocol for the synthesis of this compound, alongside projected olfactory properties and its potential applications in fragrance formulations.

Physicochemical & Olfactory Properties: A Comparative Overview

To contextualize the potential of this compound, a comparison with the well-established fragrance ingredient ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and the parent compound benzaldehyde is instructive. The introduction of an ethoxy group in place of a methoxy group, as seen in the transition from vanillin to ethyl vanillin, is known to intensify the characteristic sweet, vanilla-like aroma. It is therefore anticipated that this compound will possess a similarly complex and potent scent profile.

PropertyThis compound (Projected)Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde)Benzaldehyde
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃[1]C₇H₆O
Molecular Weight 180.20 g/mol 166.17 g/mol [1]106.12 g/mol
CAS Number 66799-97-1[2]121-32-4[1]100-52-7
Appearance Colorless to pale yellow crystalline solid or liquidColorless crystals[1]Colorless liquid
Odor Profile Projected to be sweet, creamy, with potential spicy and almond-like nuances.Intensely sweet, vanilla, floral.[3]Sweet, almond, cherry-like.[4][5]
Relative Odor Impact High (Projected)600[3]-
Odor Life on Smelling Strip > 200 hours (Projected)270 hours[3]-

Synthesis Protocol: Williamson Ether Synthesis

The most viable and well-documented route for the synthesis of this compound is the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[6] This protocol is adapted from established procedures for similar alkoxy-substituted benzaldehydes.[7][8][9]

Starting Material: 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) Reagents: Ethyl bromide (or ethyl iodide), Potassium hydroxide (or another suitable base), Ethanol (solvent)

Experimental Procedure:

  • Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol. To this solution, add a solution of potassium hydroxide (1.1 eq) in water. The mixture should be stirred until the o-vanillin is completely dissolved and has formed the potassium salt.

  • Addition of the Ethylating Agent: While stirring, slowly add ethyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The remaining residue is then partitioned between water and a suitable organic solvent, such as chloroform or diethyl ether.

  • Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude product.

  • Final Purification: The crude this compound can be further purified by crystallization from ethanol or by column chromatography to yield a product of high purity.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Hydroxy-3-methoxybenzaldehyde Base_Solvent KOH / Ethanol Start->Base_Solvent Alkoxide Potassium o-vanillinate Base_Solvent->Alkoxide Reaction Williamson Ether Synthesis (Reflux) Alkoxide->Reaction Ethylating_Agent Ethyl Bromide Ethylating_Agent->Reaction Workup Solvent Removal & Partitioning Reaction->Workup Extraction Extraction & Drying Workup->Extraction Purification Crystallization or Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Fragrance Formulations

Substituted benzaldehydes are versatile components in perfumery, often acting as modifiers to enhance and harmonize other olfactory notes. Based on its projected sweet and creamy profile, this compound is expected to find application in a variety of fragrance accords.

Potential Applications:

  • Gourmand Fragrances: Its sweet, vanilla-like character would make it an excellent component in gourmand compositions, blending well with notes of chocolate, coffee, and caramel.

  • Floral Accords: In floral fragrances, it could be used to add a creamy sweetness and depth, particularly in white floral arrangements like jasmine and tuberose.

  • Oriental and Woody Scents: The potential for spicy nuances would allow it to complement the warm, resinous notes found in oriental and woody fragrances.

  • Modifier and Fixative: Like other benzaldehydes, it could act as a modifier to round out and add complexity to a fragrance, and its relatively high molecular weight suggests good substantivity, allowing it to function as a fixative.

Experimental Protocol for Fragrance Evaluation:

  • Stock Solution Preparation: Prepare a 10% solution of this compound in a suitable solvent, such as perfumer's alcohol (ethanol).

  • Olfactory Evaluation on a Smelling Strip: Dip a smelling strip into the stock solution and evaluate the odor profile at different time intervals (top, middle, and base notes).

  • Accord Integration: Create a simple floral or gourmand accord and incorporate the this compound solution at varying concentrations (e.g., 0.1%, 0.5%, 1.0%) to assess its impact on the overall scent profile.

  • Stability Testing: Incorporate the new compound into a simple fragrance base and subject it to accelerated stability testing (e.g., heat and light exposure) to evaluate its chemical stability in a finished product.

Fragrance_Evaluation_Workflow Start Synthesized this compound Stock_Solution Prepare 10% Stock Solution in Ethanol Start->Stock_Solution Olfactory_Evaluation Olfactory Evaluation (Smelling Strip) Stock_Solution->Olfactory_Evaluation Accord_Creation Create Test Accords (Floral, Gourmand) Stock_Solution->Accord_Creation Concentration_Variation Incorporate at Varying Concentrations (0.1% - 1.0%) Accord_Creation->Concentration_Variation Sensory_Panel Sensory Panel Evaluation Concentration_Variation->Sensory_Panel Stability_Testing Stability Testing in Fragrance Base Concentration_Variation->Stability_Testing Final_Assessment Final Assessment of Performance & Application Sensory_Panel->Final_Assessment Stability_Testing->Final_Assessment

Caption: Experimental workflow for fragrance evaluation.

Conclusion

While further empirical data is required to fully elucidate the fragrance profile and performance of this compound, the available information on structurally analogous compounds strongly suggests its potential as a valuable addition to the perfumer's palette. Its projected sweet, creamy, and potentially nuanced aroma, combined with good predicted stability, makes it a promising candidate for use in a wide range of fragrance applications. The synthetic and evaluative protocols outlined in this note provide a solid framework for researchers and fragrance developers to explore the full potential of this intriguing aromatic aldehyde.

References

Application Notes and Protocols for 2-Ethoxy-3-methoxybenzaldehyde in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are a class of aromatic compounds that have garnered significant interest in the field of medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. 2-Ethoxy-3-methoxybenzaldehyde, a derivative of o-vanillin, presents a promising scaffold for the development of novel antimicrobial agents. Its unique substitution pattern, featuring both an ethoxy and a methoxy group on the benzene ring, offers opportunities for further chemical modification to enhance potency and selectivity.

While direct studies on the antimicrobial activity of this compound are not extensively available in the current literature, a wealth of information on structurally similar compounds provides a strong rationale for its investigation. This document outlines application notes and detailed protocols based on the established antimicrobial properties of analogous benzaldehyde derivatives. The provided methodologies aim to guide researchers in the synthesis, evaluation, and characterization of new antimicrobial candidates derived from this compound.

Data Presentation: Antimicrobial Activity of Structurally Related Benzaldehydes

To provide a baseline for the potential antimicrobial efficacy of this compound and its derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally analogous compounds against a panel of pathogenic and spoilage microorganisms. This data serves as a valuable reference for selecting target pathogens and predicting the potential activity spectrum of newly synthesized compounds.

CompoundMicroorganismMIC (mg/mL)Reference(s)
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Escherichia coli (MDR strains)1.25[1]
Salmonella spp.1.25 - 2.5[1]
Staphylococcus aureus (MDR)2.5[1]
Cronobacter spp.3[2]
Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)Cronobacter spp.2[2]
Escherichia coli1000 ppm (~1 mg/mL)[3]
Candida albicans1000 ppm (~1 mg/mL)[3]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Cryptococcus neoformans0.004[4]
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureus1.024[5][6]
Fusarium graminearum0.2[7]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

Schiff bases are a class of compounds known for their diverse biological activities, including antimicrobial effects. This protocol describes a general method for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Various primary amines (e.g., substituted anilines, alkylamines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting Schiff base precipitate can be collected by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the determination of the MIC of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Proposed Mechanism of Action

The antimicrobial action of many benzaldehyde derivatives is attributed to the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_compound This compound Derivative cluster_effects Cellular Effects p1 Lipid p2 Lipid p3 Lipid p4 Lipid p5 Lipid p6 Lipid compound Antimicrobial Compound disruption Membrane Disruption compound->disruption leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Agent Development

The development of new antimicrobial agents from this compound can follow a structured workflow, from initial synthesis to biological evaluation.

G start Start: this compound synthesis Synthesis of Derivatives (e.g., Schiff Bases, Chalcones) start->synthesis purification Purification & Characterization (Chromatography, Spectroscopy) synthesis->purification screening Primary Antimicrobial Screening (e.g., Agar Diffusion) purification->screening mic Quantitative Analysis (MIC/MBC Determination) screening->mic cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) mic->cytotoxicity lead Lead Compound Identification mic->lead cytotoxicity->lead mechanism Mechanism of Action Studies lead->mechanism optimization Lead Optimization (Structure-Activity Relationship) lead->optimization end Preclinical Development lead->end optimization->synthesis

Caption: Workflow for antimicrobial drug development.

Logical Relationships in Antimicrobial Screening

The process of screening and evaluating new antimicrobial compounds involves a series of logical steps to identify promising candidates.

G cluster_synthesis Compound Generation cluster_evaluation Biological Evaluation cluster_decision Decision Making cluster_outcome Outcome A This compound B Chemical Modification A->B C Library of Derivatives B->C D In Vitro Antimicrobial Assay C->D E Determine MIC/MBC D->E F Assess Cytotoxicity E->F G Evaluate Spectrum of Activity E->G H Active & Non-Toxic? F->H G->H I Lead Candidate H->I Yes J Discard/Redesign H->J No

Caption: Logical flow of antimicrobial screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and increase product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) using an ethylating agent in the presence of a base.[1][2] This SN2 reaction is generally effective for converting phenols to ethers.[1][2]

Q2: What are the critical parameters that influence the yield of this synthesis?

A2: The key factors influencing the yield include the choice of base, ethylating agent, solvent, reaction temperature, and reaction time. The purity of the starting material, o-vanillin, is also crucial. Side reactions, such as C-alkylation of the phenoxide, can occur but are generally minor.[2] Proper workup and purification are essential to isolate the final product with high purity and yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material (o-vanillin) from the desired product (this compound). The disappearance of the o-vanillin spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The base may be old or hydrated; the ethylating agent may have degraded. 2. Insufficient Base: Incomplete deprotonation of the phenolic hydroxyl group. 3. Low Reaction Temperature: The reaction rate may be too slow. 4. Short Reaction Time: The reaction may not have proceeded to completion.1. Use freshly opened or properly stored reagents. Consider using a stronger base like sodium hydride (NaH) if weaker bases (e.g., K₂CO₃) are ineffective.[1][2] 2. Use at least a stoichiometric equivalent of the base, or a slight excess (e.g., 1.1-1.5 equivalents). 3. Increase the reaction temperature in increments of 10°C, while monitoring for potential side product formation via TLC. 4. Extend the reaction time and monitor progress using TLC until the starting material is consumed.
Incomplete Reaction 1. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 2. Steric Hindrance: Although less common with ethyl groups, steric hindrance can slow down SN2 reactions.[1] 3. Phase Transfer Issues: In a biphasic system, the transfer of the phenoxide to the organic phase may be inefficient.1. Switch to a polar aprotic solvent like DMF or DMSO, which are known to be effective for Williamson ether synthesis.[1][2] 2. Ensure adequate stirring and sufficient reaction time. 3. If using an aqueous/organic system, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the reaction rate.
Product is Impure (Multiple Spots on TLC) 1. Side Reactions: Aldol condensation can occur if acetone is used as a solvent with a strong base.[3] C-alkylation is a possible but less favored side reaction.[2] 2. Unreacted Starting Material: The reaction did not go to completion. 3. Degradation: The product or starting material may be sensitive to high temperatures or acidic/basic conditions during workup.1. Avoid ketone-based solvents like acetone when using strong bases.[3] Use polar aprotic solvents like DMF.[2] 2. Refer to the "Incomplete Reaction" section above. 3. Perform the workup at lower temperatures and use dilute acid/base for neutralization. Purify the crude product promptly.
Difficulty in Product Isolation/Purification 1. Product "Oiling Out": The product fails to crystallize from the chosen recrystallization solvent.[4] 2. Streaking on TLC/Column: The compound may be acidic due to oxidation of the aldehyde group to a carboxylic acid.[4] 3. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup can lead to product loss.1. If recrystallization fails, purify by column chromatography on silica gel.[4] Try using a solvent pair (e.g., hexane/ethyl acetate) for recrystallization.[4] 2. Deactivate the silica gel with a small amount of triethylamine (e.g., 0.5%) in the eluent.[4] 3. Add a saturated brine solution (NaCl) to the separatory funnel to help break the emulsion.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is key to maximizing yield. The following table summarizes how different components can affect the outcome.

Parameter Condition A Yield/Observation Condition B Yield/Observation Notes
Base Potassium Carbonate (K₂CO₃)Moderate to good yields. A common, milder choice for aryl ethers.[2]Sodium Hydride (NaH)Often higher yields. A much stronger, non-nucleophilic base.[2]NaH is highly reactive and requires an anhydrous aprotic solvent (e.g., DMF, THF). K₂CO₃ is easier to handle and often used in solvents like acetone or DMF.
Ethylating Agent Diethyl Sulfate ((Et)₂SO₄)Highly effective, often leading to high yields.Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)Also highly effective. Yields can be comparable to diethyl sulfate.[5]Diethyl sulfate is toxic and should be handled with extreme caution.[6] Ethyl halides are good alternatives.
Solvent AcetoneCan give good yields but risks aldol condensation side reactions with strong bases.[3]Dimethylformamide (DMF)Excellent solvent for SN2 reactions, promotes high yields by effectively solvating the cation.[2]DMF has a high boiling point, which can be advantageous for heating but requires vacuum for removal. Use of dipolar aprotic solvents can minimize side products.[2]
Catalyst NoneStandard Williamson ether synthesis.Phase-Transfer Catalyst (e.g., TBAB)Can significantly increase reaction rates and yields, especially in biphasic systems.Particularly useful when using inorganic bases like NaOH or K₂CO₃ with an organic solvent.

Detailed Experimental Protocol

Synthesis of this compound via Ethylation of o-Vanillin

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin (1.0 eq) and anhydrous DMF. Stir until the solid is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete (as indicated by the consumption of o-vanillin), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 times).

  • Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway reactant 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reagents + Ethylating Agent (e.g., EtI, (Et)₂SO₄) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) reactant->reagents product This compound reagents->product

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Is starting material (o-vanillin) pure? start->check_purity check_reagents Are base and ethylating agent active? check_purity->check_reagents Yes solution_purity Purify starting material (recrystallization/distillation). check_purity->solution_purity No check_conditions Were reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use fresh/anhydrous reagents. Consider a stronger base (e.g., NaH). check_reagents->solution_reagents No check_workup Was product lost during workup/purification? check_conditions->check_workup Yes solution_conditions Increase temperature. Increase reaction time. Change solvent to DMF/DMSO. check_conditions->solution_conditions No solution_workup Optimize extraction pH. Use brine to break emulsions. Purify via column chromatography. check_workup->solution_workup Yes

Caption: A decision tree for troubleshooting low product yield.

Parameter Interrelationship Diagram

Parameter_Relationships Yield Overall Yield Rate Reaction Rate Rate->Yield SideRxns Side Reactions SideRxns->Yield Decreases Temp Temperature Temp->Rate Increases Temp->SideRxns May Increase Base Base Strength Base->Rate Increases Base->SideRxns May Increase Solvent Solvent Polarity (Aprotic) Solvent->Rate Increases Purity Reagent Purity Purity->Rate Increases Purity->SideRxns Decreases

Caption: Influence of key parameters on reaction outcomes.

References

Technical Support Center: Purification of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-ethoxy-3-methoxybenzaldehyde from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of product after column chromatography 1. Improper solvent system: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column. 2. Adsorption to silica gel: Aldehydes can sometimes irreversibly adsorb to the acidic silica gel. 3. Column overloading: Exceeding the capacity of the column leads to poor separation.1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a hexane/ethyl acetate gradient.[1] Aim for an Rf value of 0.2-0.3 for the desired product.[2] 2. Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[3] 3. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.
Product "oils out" during recrystallization 1. Supersaturation: The solution is too concentrated, causing the product to come out of solution as an oil rather than crystals. 2. Cooling too rapidly: Rapid cooling does not allow for proper crystal lattice formation. 3. Inappropriate solvent: The chosen solvent may not be ideal for the crystallization of this specific compound.1. Add more solvent: Add a small amount of hot solvent to the oiled-out mixture until it redissolves, then allow it to cool slowly. 2. Slow cooling: Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath. 3. Solvent screening: Test different solvents or solvent pairs. For aromatic aldehydes, ethanol, isopropanol, or a mixture of ethanol and water can be effective.[3]
Persistent impurity with similar polarity to the product 1. Co-elution in column chromatography: The impurity has a very similar Rf value to the product in the chosen solvent system. 2. Co-crystallization: The impurity is incorporated into the crystal lattice of the product during recrystallization.1. Fine-tune the eluent: Use a shallower gradient in column chromatography or try a different solvent system (e.g., dichloromethane/methanol). 2. Alternative purification method: Consider purification via the bisulfite adduct, which is specific to aldehydes and can separate them from non-carbonyl containing impurities.[1][4] 3. Sequential purification: Perform column chromatography followed by recrystallization of the partially purified product.
Product degradation during purification 1. Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods. 2. Acid-catalyzed side reactions: The acidic nature of silica gel can sometimes catalyze decomposition or side reactions.1. Minimize exposure to air: Keep the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible. 2. Use deactivated silica gel: As mentioned previously, adding triethylamine to the eluent can prevent acid-catalyzed degradation on the column. 3. Prompt processing: Do not leave the purified product exposed to the atmosphere for long periods. Store it in a tightly sealed container, preferably in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the ethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[5][6] Therefore, the most common byproducts are:

  • Unreacted o-vanillin: The starting material may not have fully reacted.

  • Over-ethylated products: Ethylation might occur at other positions if the reaction conditions are not well-controlled.

  • Corresponding carboxylic acid: Oxidation of the aldehyde group can lead to the formation of 2-ethoxy-3-methoxybenzoic acid.

Q2: Which purification method is generally more effective for this compound: column chromatography or recrystallization?

A2: The choice of method depends on the nature and quantity of the impurities.

  • Column chromatography is highly effective for separating compounds with different polarities and is often the preferred method for the initial purification of the crude reaction mixture.[7]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[3] It is often used as a final purification step after column chromatography to obtain a highly pure product.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.[1] Monitoring the separation with TLC is crucial to identify the fractions containing the pure product.

Q4: How can I choose a suitable solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aromatic aldehydes like this compound, common solvents to test include ethanol, isopropanol, and solvent pairs like ethanol/water.[3] To select the best solvent, perform small-scale solubility tests with the crude product.

Q5: Is there an alternative to column chromatography and recrystallization for purifying aldehydes?

A5: Yes, a classic and effective method for purifying aldehydes is through the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[1][4][7] This method is particularly useful for removing impurities that are difficult to separate by chromatography.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Table 1: Comparison of Purification Methods

Purification Method Typical Yield (%) Purity (%) Notes
Flash Column Chromatography75-9095-98Highly effective for removing a wide range of impurities.
Recrystallization60-80>99Best for removing small amounts of impurities from a partially purified product.
Bisulfite Adduct Formation70-85>98Specific for aldehydes; excellent for removing non-carbonyl impurities.

Table 2: Column Chromatography Eluent Systems

Solvent System (v/v) Typical Rf of Product Separation Efficiency
Hexane / Ethyl Acetate (8:2)0.35Good for general purification.
Dichloromethane / Methanol (98:2)0.40Effective for more polar impurities.
Toluene / Ethyl Acetate (9:1)0.30Can provide different selectivity for certain impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair like ethanol/water can also be tested.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid or water-soluble bisulfite adduct.[1][4]

  • Separation of Impurities: If a precipitate forms, it can be collected by filtration. If the adduct is water-soluble, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-aldehyde impurities. The aqueous layer will contain the aldehyde adduct.

  • Regeneration of Aldehyde: To the aqueous solution (or the filtered solid adduct dissolved in water), add a base such as sodium carbonate or sodium hydroxide until the solution is basic. This will regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous solution using an organic solvent.

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Column Column Chromatography Crude->Column Initial Purification Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Alternative Method Recrystal Recrystallization Column->Recrystal Final Polishing Pure Pure Product Column->Pure If sufficiently pure Recrystal->Pure Bisulfite->Pure TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Success Successful Purification IsPure->Success Yes Troubleshoot Troubleshoot Issue IsPure->Troubleshoot No LowYield Low Yield? Troubleshoot->LowYield OilingOut Oiling Out? Troubleshoot->OilingOut Impurity Persistent Impurity? Troubleshoot->Impurity Solutions Implement Solutions from Guide LowYield->Solutions OilingOut->Solutions Impurity->Solutions Solutions->Start

References

Technical Support Center: O-Alkylation of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the O-alkylation of substituted hydroxybenzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My O-alkylation reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in O-alkylation of hydroxybenzaldehydes can stem from several factors. A primary cause is the competition with side reactions like E2 elimination, especially when using secondary or tertiary alkyl halides.[1][2] Steric hindrance on either the phenoxide or the alkyl halide can also slow down the desired SN2 reaction.[1][3] Incomplete deprotonation of the hydroxyl group due to a weak base or insufficient stoichiometry will also lead to lower yields.[1]

To improve the yield:

  • Optimize the base and solvent system: The choice of base and solvent is crucial.[4][5] For instance, using a milder base like cesium bicarbonate (CsHCO₃) in acetonitrile can offer high yields and regioselectivity.[4][5] Stronger bases like potassium hydroxide (KOH) in DMSO can also be effective, leading to high yields.[6][7]

  • Control the temperature: Lowering the reaction temperature generally favors the SN2 reaction over elimination.[1] However, for some systems, moderate heating (e.g., 60-80 °C) is necessary to drive the reaction to completion.[4]

  • Use an appropriate alkylating agent: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination.[1][2]

  • Ensure anhydrous conditions: Water can consume the base and hinder the formation of the reactive phenoxide.

Q2: I am observing a significant amount of a bis-alkylated byproduct in my reaction with a dihydroxybenzaldehyde. How can I favor mono-alkylation?

A2: The formation of bis-alkylated products is a common issue when working with dihydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde. This typically occurs when reaction conditions are too harsh.[8]

To enhance mono-alkylation selectivity:

  • Use a milder base: Strong bases like sodium hydride (NaH) or high concentrations of potassium carbonate (K₂CO₃) can deprotonate both hydroxyl groups, leading to dialkylation.[8] Using a milder base like cesium bicarbonate (CsHCO₃) or sodium bicarbonate (NaHCO₃) can selectively deprotonate the more acidic hydroxyl group.[4][5][8]

  • Control stoichiometry: Use a near-stoichiometric amount of the alkylating agent (around 1.0 to 1.1 equivalents) to reduce the likelihood of the second hydroxyl group reacting.[8]

  • Lower the reaction temperature: Elevated temperatures can provide the necessary activation energy for the alkylation of the less reactive hydroxyl group.[8]

The 4-hydroxyl group in 2,4-dihydroxybenzaldehyde is generally more acidic and sterically accessible than the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the aldehyde's carbonyl group.[4] This inherent difference in reactivity can be exploited to achieve selective C4-O-alkylation under controlled conditions.[4]

Q3: My reaction is producing a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[9] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions.[9][10]

To favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[1] These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a "naked" and highly reactive nucleophile for the SN2 reaction.[1] Protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.[9]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can minimize C-alkylation.[11] PTC helps in generating a more reactive, less solvated phenoxide in the organic phase, which favors O-alkylation.[11]

  • Counter-ion: The choice of the counter-ion for the phenoxide can also influence the selectivity, with larger, softer cations like cesium favoring O-alkylation.[5]

Q4: I am having trouble with the O-alkylation of vanillin and see byproducts. What could be the issue?

A4: While the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common reaction, side reactions can occur.[12] Besides the potential for C-alkylation, other side reactions can include the formation of high-molecular-weight byproducts.[12] The reactivity of the aldehyde group itself can also lead to undesired condensation reactions under certain basic conditions.[13]

To troubleshoot:

  • Optimize reaction conditions: A well-established method for the O-alkylation of vanillin involves using a base like potassium hydroxide in a polar aprotic solvent like DMSO.[6][7]

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and identify the formation of byproducts early on.[4]

  • Purification: If byproducts are formed, purification by column chromatography is often necessary to isolate the desired O-alkylated product.[4]

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

BaseSolventTemperature (°C)OutcomeReference
CsHCO₃Acetonitrile80High regioselectivity for 4-O-alkylation, good to excellent yields.[5]
KHCO₃DMSO/DMF60Complex mixture with multiple side products.[5]
KHCO₃Acetonitrile80Moderate yield of 4-O-alkylated product.[5]
K₂CO₃AcetonitrileRefluxGood for mono-alkylation, but bis-alkylation can occur.[8]
NaHCO₃Acetonitrile80Lower yield compared to CsHCO₃.[5]

Experimental Protocols

Protocol 1: High-Selectivity Mono-Alkylation of 2,4-Dihydroxybenzaldehyde using Cesium Bicarbonate [4][5]

  • Preparation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add cesium bicarbonate (CsHCO₃, 1.5 eq.) to the solution.

  • Alkylation: Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the solid residue with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: O-Alkylation using Potassium Hydroxide in DMSO [6][7]

  • Base Preparation: Grind potassium hydroxide (KOH, 1.5 eq.) to a fine powder.

  • Reaction Setup: Add the powdered KOH to dimethyl sulfoxide (DMSO) and stir for 10 minutes.

  • Substrate Addition: Add the substituted hydroxybenzaldehyde (1.0 eq.) to the mixture and stir.

  • Alkylation: Add the alkyl halide (1.2 eq.) to the reaction mixture. Note that this step can be exothermic.

  • Reaction: Stir the mixture at room temperature or heat as required, monitoring by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with an organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting O-Alkylation Reactions start Reaction Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_selectivity Poor Selectivity? check_yield->check_selectivity No optimize_yield Increase Base Equivalents Increase Temperature Moderately Ensure Anhydrous Conditions check_yield->optimize_yield Yes check_purity Complex Mixture? check_selectivity->check_purity No optimize_selectivity Use Milder Base (e.g., CsHCO3) Control Alkyl Halide Stoichiometry (~1.1 eq) Lower Temperature Use Polar Aprotic Solvent check_selectivity->optimize_selectivity Yes optimize_purity Degas Solvent Run Under Inert Atmosphere Check Reagent Purity check_purity->optimize_purity Yes end Reaction Optimized check_purity->end No optimize_yield->end optimize_selectivity->end optimize_purity->end

Caption: A troubleshooting workflow for O-alkylation reactions.

O_vs_C_Alkylation O- vs. C-Alkylation Pathways phenoxide Phenoxide Anion (Ambident Nucleophile) o_alkylation O-Alkylation Product (Ether) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylation Product (Substituted Phenol) phenoxide->c_alkylation Attack at Carbon conditions_o Favored by: Polar Aprotic Solvents (DMF, DMSO) Phase-Transfer Catalysis o_alkylation->conditions_o conditions_c Favored by: Protic Solvents (e.g., Ethanol) c_alkylation->conditions_c

Caption: Competing pathways for O- and C-alkylation of phenoxides.

Regioselectivity Regioselectivity in 2,4-Dihydroxybenzaldehyde Alkylation start 2,4-Dihydroxybenzaldehyde mono_alkylation 4-Alkoxy-2-hydroxybenzaldehyde (Desired Product) start->mono_alkylation Path A (Favored) bis_alkylation 2,4-Dialkoxybenzaldehyde (Side Product) start->bis_alkylation Path B controlled_conditions Controlled Conditions: Mild Base (CsHCO3) ~1.1 eq. R-X Lower Temperature mono_alkylation->controlled_conditions harsh_conditions Harsh Conditions: Strong Base (NaH, K2CO3) Excess R-X Higher Temperature bis_alkylation->harsh_conditions

Caption: Reaction pathways for alkylation of 2,4-dihydroxybenzaldehyde.

References

Technical Support Center: Purification of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 2-Ethoxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material in the synthesis of this compound?

A1: The most common synthetic route to this compound is the Williamson ether synthesis, starting from 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin). Therefore, o-vanillin is the most likely unreacted starting material you will encounter.

Q2: What are the key physical differences between this compound and o-vanillin that can be exploited for purification?

A2: The primary differences are the presence of a phenolic hydroxyl group in o-vanillin and their differing boiling points. The acidic nature of the phenolic hydroxyl group in o-vanillin allows for its removal via a basic aqueous wash. Additionally, the boiling point of this compound is expected to be slightly higher than that of o-vanillin, which can be utilized for separation by distillation.

Q3: Which purification method is most effective for removing o-vanillin from my product?

A3: The choice of purification method depends on the scale of your reaction and the level of purity required.

  • For small-scale purification and high purity: Column chromatography is highly effective.

  • For large-scale and rapid purification: An aqueous basic wash (liquid-liquid extraction) is a quick and efficient method to remove the bulk of the acidic o-vanillin.

  • For thermally stable compounds: Distillation under reduced pressure can be a good option for separating the product from the starting material.

Q4: My aldehyde product is decomposing on the silica gel column. What can I do?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. To mitigate decomposition, you can use a deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a tertiary amine, such as triethylamine, in the eluent.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Solution
Product is contaminated with a compound that has a similar Rf value in TLC. The polarity of the eluent is not optimal for separation.1. Adjust Eluent Polarity: Systematically vary the ratio of your hexane/ethyl acetate eluent system. A less polar eluent will generally increase the separation between compounds. 2. Try a Different Solvent System: Consider using a different solvent system, such as dichloromethane/methanol.
Low recovery of the product after column chromatography. 1. The product is still on the column. 2. The product is decomposing on the silica gel.1. Increase Eluent Polarity: Gradually increase the polarity of your eluent to ensure all the product is eluted. 2. Deactivate Silica Gel: As mentioned in the FAQs, use silica gel that has been treated with triethylamine.
The product appears as an oil and does not crystallize. The presence of impurities is preventing crystallization.1. Purify Further: Subject the oily product to another purification step, such as column chromatography or a basic wash, to remove residual impurities. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
Aqueous wash does not remove all the starting material. 1. Insufficient base was used. 2. Not enough extractions were performed.1. Check pH: Ensure the aqueous layer is basic (pH > 9) after extraction. 2. Repeat Extractions: Perform multiple extractions with the basic solution to ensure complete removal of the o-vanillin.

Data Presentation

The following table summarizes the key physical properties of this compound and the common starting material, o-vanillin.

Property This compound o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
Molecular Formula C₁₀H₁₂O₃C₈H₈O₃
Molecular Weight 180.20 g/mol [1]152.15 g/mol [2]
Melting Point Data not available for the 2-ethoxy isomer. The related 4-ethoxy isomer melts at 50-53 °C.40-42 °C[2]
Boiling Point Data not available for the 2-ethoxy isomer. The related 4-ethoxy isomer boils at 168 °C at 13 mmHg.265-266 °C[3][4]
Solubility Soluble in common organic solvents.Slightly soluble in water.[3] Soluble in methanol.
Acidity NeutralWeakly acidic (due to the phenolic hydroxyl group)

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Basic Wash)

This method is ideal for the rapid removal of the acidic o-vanillin starting material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (50-100 mL).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution (3 x 50 mL).

  • Neutralization: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Column Chromatography

This method is suitable for achieving high purity and for separating the product from non-acidic impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Distillation

This method is effective if the product and starting material have a sufficient difference in boiling points and are thermally stable.

  • Setup: Assemble a distillation apparatus suitable for vacuum distillation.

  • Distillation: Heat the crude product under reduced pressure.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound, monitoring the temperature and pressure closely.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_decision Purification Method Selection cluster_methods Purification Protocols cluster_end Final Product start Crude this compound (Contains unreacted o-vanillin) decision Choose Purification Method start->decision extraction Protocol 1: Liquid-Liquid Extraction (Basic Wash) decision->extraction Rapid, Large Scale chromatography Protocol 2: Column Chromatography decision->chromatography High Purity, Small Scale distillation Protocol 3: Vacuum Distillation decision->distillation Thermally Stable end Pure this compound extraction->end chromatography->end distillation->end

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Impure Product after Purification check_tlc Analyze by TLC start->check_tlc check_nmr Analyze by NMR start->check_nmr solution1 Adjust Column Chromatography Eluent Polarity check_tlc->solution1 Overlapping Spots solution2 Perform Basic Wash to Remove Acidic Impurities check_nmr->solution2 o-vanillin Signals Present solution3 Repeat Purification Step solution1->solution3 solution2->solution3 end Pure Product solution3->end

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzaldehyde derivatives. The following information addresses specific issues that may be encountered during experimentation, offering solutions and optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common synthetic reactions used to produce benzaldehyde derivatives.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1]

Q1: What is the Vilsmeier reagent and how is it prepared?

A: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and requires careful temperature control.[1]

Q2: My reaction is resulting in a low yield or no product. What are the common causes?

A: Low or no yield in a Vilsmeier-Haack reaction can often be attributed to several factors:

  • Inactive Reagents: POCl₃ is highly corrosive and moisture-sensitive. Ensure you are using fresh, high-purity POCl₃ and anhydrous DMF.[1] DMF can decompose into dimethylamine, which can react with the Vilsmeier reagent.[2]

  • Insufficiently Reactive Substrate: For less reactive aromatic rings, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1]

  • Incomplete Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1]

  • Product Decomposition During Work-up: The desired benzaldehyde derivative may be sensitive to harsh work-up conditions.[1]

Q3: I'm observing the formation of a dark, tarry residue. What's going wrong?

A: The formation of a dark residue is often due to:

  • Reaction Overheating: The reaction is exothermic. Strict temperature control, especially during the preparation of the Vilsmeier reagent and substrate addition, is crucial. Utilize an ice bath to manage the temperature effectively.[1]

  • Impurities: The presence of impurities in starting materials or solvents can lead to unwanted side reactions.[1]

Q4: My TLC plate shows multiple products. How can I improve selectivity?

A: The presence of multiple products suggests side reactions are occurring. To improve selectivity:

  • Optimize Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of side products.[1]

  • Control Reaction Conditions: Ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can lead to product decomposition.[1]

  • Purification: The crude product can often be purified using column chromatography on silica gel or by recrystallization.[1]

Q5: During the work-up, I'm observing a greenish-blue dyestuff. What is this and how can I prevent it?

A: The formation of greenish-blue dyestuffs is a known side reaction during the neutralization of the Vilsmeier-Haack reaction mixture, often caused by localized overheating when adding a base.[3] To prevent this, maintain a low temperature (below 20°C) during neutralization by using an ice bath and adding the neutralizing agent slowly with vigorous stirring.[3]

Sommelet Reaction

The Sommelet reaction converts a benzylic halide into the corresponding aldehyde using hexamethylenetetramine (hexamine) and water.[4]

Q1: My yield of the desired aldehyde is significantly below the typical 50-80%. What are the most common causes? [5]

A: Persistently low yields in the Sommelet reaction can often be traced back to:

  • Improper pH: The reaction is highly sensitive to acidity and is most efficient within a pH range of 3.0 to 6.5.[6]

  • Suboptimal Reagent Ratio: An insufficient amount of hexamine can lead to an increase in side reactions. An excess of hexamine is often recommended.[6]

  • Ineffective Final Hydrolysis: The reaction mixture contains Schiff base intermediates that must be completely hydrolyzed by adding a strong acid (like HCl) and briefly boiling at the end of the reaction.[6]

  • Incorrect Reaction Conditions: Improper temperature or reaction time can lead to an incomplete reaction or promote the decomposition of products and the formation of tars.[6]

Q2: What are the common side reactions that lower the yield?

A: The primary side reaction is the formation of methylbenzylamine derivatives instead of the aldehyde.[6] Another competing pathway is the Delépine reaction, which produces the primary amine if hydrolysis conditions are not optimized for the Sommelet pathway.[4][6] Polymerization or condensation reactions involving formaldehyde (a byproduct of hexamine decomposition) can also occur, leading to tar formation.[6]

Q3: How does the purity of the starting benzylic halide affect the yield?

A: The effect of starting material purity can be complex. While pure monohalomethylaromatics are traditionally recommended, some of the highest reported yields for certain aldehydes have been achieved using crude chlorination mixtures.[6] If you are using a highly purified starting material and experiencing low yields, the issue likely lies with other reaction parameters.[6]

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[7]

Q1: What are the limitations of the Gattermann-Koch reaction?

A: This reaction is generally not applicable to phenol and phenol ether substrates.[8][9] It is most effective for alkylbenzenes.[10]

Q2: Why is a co-catalyst sometimes necessary?

A: When zinc chloride is used as the Lewis acid, or when carbon monoxide is not at high pressure, traces of a copper(I) chloride or nickel(II) chloride co-catalyst are often required.[8][11] The transition metal may act as a "carrier" by first reacting with CO to form a carbonyl complex, which is then converted to the active electrophile.[8][11]

Duff Reaction

The Duff reaction is a formylation method that utilizes hexamine as the formyl carbon source, typically for phenols and other electron-rich aromatic compounds.[12]

Q1: Why is the Duff reaction often inefficient?

A: The Duff reaction is generally considered to be an inefficient method for the synthesis of benzaldehydes.[12] Yields can be variable, often ranging from 20-80%, depending on the substituents and reaction conditions.[13]

Q2: What determines the position of formylation in the Duff reaction?

A: The reaction is regioselective. For phenols, formylation preferentially occurs at the ortho position to the hydroxyl group, unless both ortho positions are blocked, in which case formylation occurs at the para position.[12] This selectivity is attributed to hydrogen bonding that stabilizes a quinoid intermediate.[13]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key quantitative data for optimizing the synthesis of benzaldehyde derivatives.

Table 1: Vilsmeier-Haack Reaction Parameters
ParameterRecommended ConditionRationale / Troubleshooting
Reagents Anhydrous DMF, Fresh POCl₃Moisture sensitivity of POCl₃ and potential for DMF decomposition.[1]
Temperature 0-10°C for reagent prepThe reaction is exothermic; control is crucial to prevent side reactions.[1]
Reaction Time 2-4 hours (typical)Monitor by TLC to ensure completion without product degradation.[1]
Work-up Pour onto crushed iceControls the exothermic quenching of the reaction.[1]
Table 2: Sommelet Reaction Parameters
ParameterRecommended ConditionRationale / Troubleshooting
pH 3.0 - 6.5Reaction is highly pH-sensitive.[6]
Hexamine Ratio 1.1 to 1.3 molar equivalentsAn excess suppresses the formation of byproducts.[6]
Temperature Reflux (100-115°C)Ensures the reaction proceeds to completion.[6]
Hydrolysis Addition of strong acid (e.g., HCl) and boilingCrucial for the complete hydrolysis of Schiff base intermediates.[6]
Table 3: Toluene Oxidation to Benzaldehyde - Catalyst Performance
Catalyst SystemOxidantTemperature (°C)Toluene Conversion (%)Benzaldehyde Selectivity (%)Reference
ZIF-67-24Air406370.7[14]
Cs[VVO2L1]30% H₂O₂806578[14]
Co4Al oxideH₂O₂708.2>78[14]
Co(OAc)₂ / NHPIO₂ (1 atm)-9190[15]
Cu/Sn/BrAir110-1305.8 - 14.650.3 - 63.8[16]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole

Materials:

  • 3-Methylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) (optional solvent)

  • Crushed ice

  • Water

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF. Cool the flask in an ice bath to 0-5°C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[1]

  • Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5°C.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Purification: The crude product can be purified by column chromatography or recrystallization.[1]

Protocol 2: Sommelet Reaction for Terephthalaldehyde from a Chlorinated p-Xylene Mixture

Materials:

  • Chlorinated p-xylene mixture

  • Hexamine

  • Water

  • Strong acid (e.g., HCl) for hydrolysis

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the chlorinated p-xylene mixture.[6]

  • Hexamine Addition: Add hexamine (1.1 to 1.3 molar equivalents relative to the chlorinated species). Stir the mixture for 15-30 minutes under a nitrogen atmosphere at room temperature.[6]

  • Sommelet Reaction: Add water to the flask (a 1:1 mass ratio with the chlorinated p-xylene is a good starting point). Heat the mixture to reflux (100-115°C) with vigorous stirring and maintain for 2-3 hours.[6]

  • Acidic Hydrolysis: Cool the reaction mixture to room temperature. Add a strong acid to facilitate the hydrolysis of the intermediate Schiff bases.[6]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent 0-5°C, Anhydrous POCl3 POCl3 POCl3->VilsmeierReagent ReactionMixture Reaction Mixture VilsmeierReagent->ReactionMixture AromaticSubstrate Electron-Rich Aromatic Substrate AromaticSubstrate->ReactionMixture Quenching Quench with Ice ReactionMixture->Quenching Purification Purification (Chromatography/ Recrystallization) Quenching->Purification FinalProduct Benzaldehyde Derivative Purification->FinalProduct Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low Yield in Synthesis InactiveReagents Inactive/Impure Reagents LowYield->InactiveReagents SuboptimalConditions Suboptimal Conditions (Temp, pH, Time) LowYield->SuboptimalConditions SideReactions Competing Side Reactions LowYield->SideReactions WorkupIssues Product Loss During Work-up LowYield->WorkupIssues UseFreshReagents Use Fresh/Purified Reagents InactiveReagents->UseFreshReagents OptimizeParams Optimize Reaction Parameters SuboptimalConditions->OptimizeParams ControlStoichiometry Control Stoichiometry SideReactions->ControlStoichiometry ImproveWorkup Refine Work-up Protocol WorkupIssues->ImproveWorkup

References

Technical Support Center: Analysis of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Ethoxy-3-methoxybenzaldehyde via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the source of these impurities?

A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources, including residual solvents, starting materials, byproducts of the synthesis, or degradation products. Follow this guide to troubleshoot the origin of these signals.

Step 1: Identify Residual Solvent Peaks

Consult the table below to check if the unknown peaks correspond to common NMR solvents. The chemical shifts of residual solvent peaks can vary slightly depending on the primary deuterated solvent used.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents

SolventCDCl₃DMSO-d₆Acetone-d₆
Acetone2.172.092.05
Acetonitrile2.052.072.05
Benzene7.367.377.36
Dichloromethane5.305.765.63
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.96 (s), 1.20 (t)
Ethanol3.72 (q), 1.24 (t)4.35 (t), 3.44 (q), 1.06 (t)3.59 (q), 1.12 (t)
Hexane1.25, 0.881.24, 0.861.26, 0.88
Methanol3.493.163.31
Toluene7.27-7.17 (m), 2.34 (s)7.28-7.18 (m), 2.30 (s)7.29-7.19 (m), 2.32 (s)
Water1.563.332.84

Step 2: Consider Starting Materials and Synthetic Byproducts

The synthesis of this compound often involves the ethylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). Therefore, the starting material is a common impurity. Other potential impurities can arise from side reactions. Compare the signals in your spectrum with the data in Table 2.

Step 3: Evaluate for Oxidation and Reduction Impurities

Aldehydes are susceptible to oxidation to carboxylic acids and reduction to alcohols. These are common impurities if the sample has been stored for a prolonged period or exposed to air.

Frequently Asked Questions (FAQs)

Q2: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A2: The expected chemical shifts for this compound and its potential impurities are summarized in the tables below. Please note that the values for the main compound and its direct oxidation and reduction impurities are based on prediction and may vary slightly from experimental results.

Table 2: Predicted and Experimental 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAr-H-CHO-CH₂O- (ethoxy)-CH₃ (ethoxy)-OCH₃-OH / -COOH-CH₂OH
This compound (Predicted) 7.4-7.1 (m, 3H)10.3 (s, 1H)4.1 (q, 2H)1.4 (t, 3H)3.9 (s, 3H)--
2-Hydroxy-3-methoxybenzaldehyde[1]7.15-6.90 (m, 3H)9.85 (s, 1H)--3.9 (s, 3H)11.0 (s, 1H)-
2-Ethoxy-3-methoxybenzoic Acid (Predicted) 7.3-7.0 (m, 3H)-4.1 (q, 2H)1.4 (t, 3H)3.9 (s, 3H)>11 (br s, 1H)-
(2-Ethoxy-3-methoxyphenyl)methanol (Predicted) 7.0-6.8 (m, 3H)-4.1 (q, 2H)1.4 (t, 3H)3.8 (s, 3H)~2-3 (br s, 1H)4.7 (s, 2H)
3-Ethoxy-2-hydroxybenzaldehyde7.2-6.8 (m, 3H)9.8 (s, 1H)4.2 (q, 2H)1.5 (t, 3H)-11.1 (s, 1H)-
4-Ethoxy-3-methoxybenzaldehyde[2]7.42 (dd, 1H), 7.40 (d, 1H), 6.95 (d, 1H)9.83 (s, 1H)4.18 (q, 2H)1.49 (t, 3H)3.95 (s, 3H)--

Table 3: Predicted and Experimental 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OAr-CAr-CH-CH₂O- (ethoxy)-CH₃ (ethoxy)-OCH₃-CH₂OH
This compound (Predicted) 191.5155.0, 150.0, 125.0124.0, 118.0, 115.065.015.056.0-
2-Hydroxy-3-methoxybenzaldehyde196.5152.1, 148.3, 120.4124.5, 119.3, 114.6--56.4-
2-Ethoxy-3-methoxybenzoic Acid (Predicted) 169.0154.0, 149.0, 122.0123.0, 117.0, 116.065.015.056.0-
(2-Ethoxy-3-methoxyphenyl)methanol (Predicted) -150.0, 145.0, 135.0120.0, 115.0, 112.064.015.056.062.0
3-Ethoxy-2-hydroxybenzaldehyde196.8152.5, 148.8, 120.9125.0, 119.8, 115.164.814.8--
4-Ethoxy-3-methoxybenzaldehyde190.9154.9, 149.8, 126.6124.5, 111.5, 110.064.514.756.0-

Q3: How can I confirm the identity of an impurity?

A3: To confirm the identity of an impurity, you can use 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will show correlations between coupled protons, helping to identify spin systems. An HSQC spectrum correlates protons to their directly attached carbons, which can confirm assignments made from 1D spectra. Spiking your sample with a small amount of the suspected impurity and re-acquiring the 1H NMR spectrum is another effective method. An increase in the intensity of the suspected peaks will confirm the impurity's identity.

Q4: My aldehyde peak (around 10.3 ppm) is smaller than expected and I see a broad peak around 11-12 ppm. What could be the reason?

A4: This observation strongly suggests that your sample has partially oxidized to the corresponding carboxylic acid (2-ethoxy-3-methoxybenzoic acid). The aldehyde proton signal decreases as it is converted to a carboxylic acid, which has a characteristic broad proton signal in the 11-12 ppm region. To prevent further oxidation, it is advisable to store the sample under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard (0 ppm).

Visual Guides

The following diagrams illustrate the workflow for identifying impurities and the relationship between this compound and its common impurities.

impurity_identification_workflow cluster_start Start cluster_analysis Analysis cluster_conclusion Conclusion start Obtain 1H NMR Spectrum of Sample check_solvents Compare with Solvent Tables start->check_solvents Unexpected Peaks Present check_impurities Compare with Impurity Tables check_solvents->check_impurities Peaks not from Solvents pure_sample Sample is Pure check_solvents->pure_sample Only Product and Solvent Peaks perform_2d_nmr Perform 2D NMR (COSY, HSQC) check_impurities->perform_2d_nmr Ambiguous Peaks identify_impurity Identify Impurity check_impurities->identify_impurity Peaks Match Known Impurities perform_2d_nmr->identify_impurity Correlation Confirms Structure unknown_impurity Impurity is Novel (Further analysis needed) perform_2d_nmr->unknown_impurity No Match impurity_relationships main_compound This compound (Product) oxidation_product 2-Ethoxy-3-methoxybenzoic Acid (Oxidation Impurity) main_compound->oxidation_product Oxidation reduction_product (2-Ethoxy-3-methoxyphenyl)methanol (Reduction Impurity) main_compound->reduction_product Reduction precursor 2-Hydroxy-3-methoxybenzaldehyde (Starting Material) precursor->main_compound Ethylation

References

Preventing the oxidation of 2-Ethoxy-3-methoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethoxy-3-methoxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of this compound.

Q1: My previously pure this compound now contains a white crystalline precipitate. What is this substance and why did it form?

A: The white crystalline solid is almost certainly 2-Ethoxy-3-methoxybenzoic acid, the oxidation product of the aldehyde. Aromatic aldehydes are well-known to undergo autoxidation when exposed to oxygen in the air.[1][2] This process is a common degradation pathway for this class of compounds, where the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH).

Q2: I've observed a decrease in the purity of my aldehyde sample over time via HPLC/GC analysis. Is oxidation the likely cause?

A: Yes, a gradual decrease in purity is a classic indicator of degradation, with autoxidation being the most probable cause for an aromatic aldehyde.[3] The reaction proceeds via a free-radical chain mechanism which can be initiated by light, heat, or trace metal impurities and is sustained by the presence of oxygen.[4] To confirm, you should see a new peak in your chromatogram corresponding to the more polar carboxylic acid.

Q3: How can I quickly verify if my aldehyde has been oxidized?

A: You can perform several simple checks:

  • Visual Inspection: The appearance of a white solid in a previously clear liquid or homogenous solid is a strong indicator.

  • Solubility Test: Prepare a slurry of the material in deionized water. The carboxylic acid impurity will make the aqueous phase slightly acidic. You can test this with pH paper.

  • Melting Point: If the material is solid, the melting point range will likely be broader and lower than that of the pure aldehyde.

  • Spectroscopy: An FT-IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) peak.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the degradation of this compound?

A: The degradation occurs through a process called free-radical autoxidation.[4] When exposed to atmospheric oxygen, the aldehyde initiates a chain reaction involving peroxy radicals, which ultimately converts the aldehyde to the corresponding peroxybenzoic acid. This intermediate then reacts with another molecule of the aldehyde to produce two molecules of the final carboxylic acid product, 2-Ethoxy-3-methoxybenzoic acid.[3][4]

OxidationPathway Figure 1: Autoxidation Pathway of this compound Aldehyde This compound Peroxy_Radical Acyl Peroxy Radical (Intermediate) Aldehyde->Peroxy_Radical Radical Initiator Oxygen O₂ (Air) Oxygen->Peroxy_Radical Carboxylic_Acid 2-Ethoxy-3-methoxybenzoic acid (White Solid Product) Peroxy_Radical->Carboxylic_Acid + Aldehyde

Figure 1: Autoxidation pathway of the aldehyde.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A: To maximize the shelf-life of the compound, stringent storage conditions are necessary. The key is to minimize its exposure to oxygen and sources of initiation like heat and light. Safety data sheets for similar air-sensitive aldehydes consistently recommend these measures.[5][6][7]

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).[5]Prevents contact with atmospheric oxygen, which is required for autoxidation.
Temperature Store in a cool, refrigerated environment (2-8 °C).Reduces the rate of the chemical oxidation reaction.
Container Use a tightly sealed, amber glass bottle.Prevents air ingress and protects the light-sensitive compound from UV initiation.
Purity Use high-purity material free from metal contaminants.Trace metals can catalyze and accelerate the oxidation process.[4]

Q3: Can I add a chemical stabilizer or antioxidant to my aldehyde sample?

A: Yes, adding a radical scavenger is an effective strategy. For aldehydes, a common and effective antioxidant is Butylated hydroxytoluene (BHT) at a low concentration (typically 50-250 ppm). Other phenolic antioxidants like hydroquinone have also been shown to be effective inhibitors of benzaldehyde oxidation.[4]

Q4: My entire bottle of this compound has degraded. What is the recommended course of action?

A: If significant degradation has occurred, purification may be required before use. Depending on the physical properties of the aldehyde and the corresponding carboxylic acid, standard laboratory techniques such as recrystallization or vacuum distillation can be employed to separate the pure aldehyde from the acid impurity. However, for critical applications, it is often more reliable and cost-effective to procure a new, unoxidized lot of the material.

Experimental Protocols

Protocol for Long-Term Storage Under an Inert Atmosphere

This protocol describes the standard procedure for preparing a sample of this compound for storage to prevent oxidative degradation.

Materials:

  • This compound

  • Clean, dry amber glass vial or bottle with a PTFE-lined screw cap or septum seal

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and delivery tube/needle

  • Schlenk line or glove box (optional, for highly critical applications)

Procedure:

  • Preparation: Ensure the storage container is completely clean and dry. If the aldehyde is a solid, gently crush any large agglomerates to ensure a consistent packing.

  • Transfer: Quickly transfer the desired amount of this compound into the storage container. Minimize the time the container is open to the atmosphere.

  • Inerting (Purging): Insert a gas delivery tube or a long needle connected to the inert gas source into the container, with the tip positioned just above the surface of the compound.

  • Gas Flow: Gently introduce a slow stream of inert gas into the container for 2-5 minutes. This will displace the heavier oxygen-containing air. Ensure a second, shorter needle is pierced through the septum (if used) to act as a vent for the displaced air.

  • Sealing: While the inert gas is still flowing, slowly withdraw the gas inlet tube and immediately seal the container tightly. For septum-sealed vials, it is good practice to wrap the seal with Parafilm for extra security.

  • Labeling and Storage: Clearly label the container with the compound name, date, and storage conditions ("Store under N₂/Ar at 2-8 °C"). Place the sealed container in a refrigerator.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for Aldehyde Degradation cluster_solutions start Problem Observed: White precipitate or decreased purity in aldehyde. cause Suspected Cause: Autoxidation to Carboxylic Acid start->cause confirm Confirmation Steps: - Visual Check (White Solid) - pH Test (Acidic) - Analytical (HPLC, IR, NMR) cause->confirm solution_node Solutions & Prevention confirm->solution_node sol1 Store Under Inert Gas (N₂ or Ar) solution_node->sol1 sol2 Refrigerate (2-8 °C) solution_node->sol2 sol3 Use Antioxidant (e.g., BHT) solution_node->sol3 sol4 Repurify Degraded Stock (Distill/Recrystallize) solution_node->sol4

Figure 2: Troubleshooting workflow for aldehyde degradation.

References

Technical Support Center: Scale-Up Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the scale-up synthesis of substituted benzaldehydes. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of substituted benzaldehydes, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge during the scale-up of benzaldehyde synthesis. The underlying causes can often be traced back to reaction conditions, reagent quality, or catalyst issues.

Potential Causes and Solutions

CausePotential Solution
Inactive Catalyst For Lewis acid catalysts like anhydrous aluminum chloride used in Friedel-Crafts reactions, ensure they are fresh and handled under strict anhydrous conditions as they are highly susceptible to moisture. Consider more robust catalyst systems if moisture sensitivity is a persistent issue.[1] For palladium catalysts in Suzuki-Miyaura coupling, deactivation by oxygen is a common problem. Ensure the reaction mixture is thoroughly degassed and an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[2]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.[2] If the reaction stalls, consider extending the reaction time or gently increasing the temperature, while carefully monitoring for the formation of byproducts.[3]
Suboptimal Reagent Quality The purity of starting materials is critical. Impurities in the aromatic substrate, acylating/formylating agent, or boronic acid can lead to side reactions and reduced yields.[2][3] Use freshly purified starting materials and verify their purity through appropriate analytical methods.
Poor Temperature Control Many reactions for benzaldehyde synthesis are temperature-sensitive. For instance, in Friedel-Crafts reactions, precise temperature control is crucial to prevent side reactions and product decomposition.[1] For exothermic reactions, ensure the reactor has adequate heat transfer capacity to prevent thermal runaways, which can lead to byproduct formation and reduced yield.[4][5]
Inefficient Transmetalation (Suzuki-Miyaura) The transfer of the aryl group from the boronic acid to the palladium center can be slow. The choice of base is critical to facilitate this step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and their optimal selection can significantly improve yields.[2]
Issue 2: Formation of Significant Side Products

The formation of impurities and side products is a major concern in scale-up synthesis, complicating purification and reducing the overall yield and quality of the desired substituted benzaldehyde.

Common Side Products and Mitigation Strategies

Side ProductFormation ContextMitigation Strategy
Over-alkylation/acylation Products Friedel-Crafts reactionsOptimize the molar ratio of the acylating agent to the aromatic substrate. Using an excess of the aromatic substrate can help minimize side reactions.[1]
Benzoic Acid Derivatives Oxidation of the aldehyde productBenzaldehydes can be sensitive to air oxidation, especially under prolonged reaction times or harsh work-up conditions.[6] Work-up the reaction under an inert atmosphere and consider using antioxidants if necessary.
Dibenzalacetone Claisen-Schmidt condensationIn reactions where benzaldehyde is a reactant, such as in the synthesis of benzalacetone, the formation of dibenzalacetone is a common side reaction. This can be minimized by increasing the equivalent of the other reactant (e.g., acetone) relative to benzaldehyde.[]
Homocoupling Products (Suzuki-Miyaura) Suzuki-Miyaura couplingThis can occur due to side reactions of the organoboron compound or the aryl halide. Optimizing the catalyst system, ligand, and reaction conditions can help to suppress homocoupling.
Issue 3: Catalyst Deactivation and Regeneration

Catalyst deactivation is a significant issue in continuous or large-scale batch processes, leading to decreased reaction rates and incomplete conversions.

Deactivation Mechanisms and Regeneration Protocols

Deactivation MechanismDescriptionRegeneration Strategy
Fouling or Coking Physical deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites and pores. This is common with solid acid catalysts at high temperatures.[8]For zeolites, regeneration can be achieved via calcination, where the catalyst is heated in a stream of air or an air/N₂ mixture to burn off the carbon deposits.[8] For resins, an acid wash may be effective.[8]
Poisoning Strong chemisorption of impurities or byproducts onto the active sites. For example, water formed as a byproduct can inhibit Lewis acid catalysts.[8]A chemical wash of the catalyst with a suitable solvent can sometimes remove the poisoning species. Ensuring the purity of the feedstock is a crucial preventative measure.[8]
Sintering The agglomeration of metal particles on a support at high temperatures, leading to a loss of active surface area.Sintering is often irreversible. To prevent it, operate at the lowest effective temperature. If sintering has occurred, catalyst replacement is typically necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted benzaldehydes at an industrial scale?

A1: Several methods are employed for the industrial synthesis of substituted benzaldehydes, with the choice depending on the desired substitution pattern, cost, and availability of starting materials. Common routes include:

  • Oxidation of Substituted Toluenes: This is a widely used method where a substituted toluene is oxidized to the corresponding benzaldehyde.[8]

  • Friedel-Crafts Acylation/Formylation: This involves the reaction of an aromatic compound with an acyl halide or a formylating agent in the presence of a Lewis acid catalyst.[1]

  • Vilsmeier-Haack Reaction: This is a method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride.[2]

  • Suzuki-Miyaura Coupling: This cross-coupling reaction is useful for synthesizing benzaldehydes with complex aryl substitutions by reacting an aryl boronic acid with a halogenated benzaldehyde derivative in the presence of a palladium catalyst.[9][10]

Q2: How can I manage the exotherm during a large-scale Friedel-Crafts reaction?

A2: Managing the heat generated during exothermic reactions like Friedel-Crafts is crucial for safety and to prevent side reactions. On a large scale, this can be achieved by:

  • Slow Addition of Reagents: Adding the limiting reagent dropwise or in portions allows for better control of the reaction rate and heat generation.[5]

  • Efficient Cooling: Utilizing a reactor with a high surface area-to-volume ratio and an efficient cooling jacket is essential.[4]

  • Solvent Choice: Selecting a solvent with a suitable boiling point can help to dissipate heat through reflux.

  • Continuous Flow Reactors: These reactors offer excellent heat transfer and can handle highly exothermic reactions more safely than large batch reactors.[11]

Q3: What are the key challenges in purifying substituted benzaldehydes at scale?

A3: The purification of substituted benzaldehydes on a large scale can be challenging due to:

  • Similar Boiling Points of Isomers: Positional isomers of substituted benzaldehydes often have very close boiling points, making separation by distillation difficult.

  • Formation of Azeotropes: The product may form azeotropes with the solvent or impurities, complicating purification by distillation.

  • Thermal Instability: Some substituted benzaldehydes may be thermally labile, making high-temperature distillation problematic.

  • Product Volatility: For low molecular weight benzaldehydes, significant product loss can occur during purification due to evaporation.[12]

  • Difficult to Remove Impurities: Side products with similar polarity to the desired benzaldehyde can make purification by chromatography challenging and expensive at scale.

Common large-scale purification techniques include fractional distillation (often under reduced pressure), crystallization, and preparative chromatography.

Q4: Can I use the Vilsmeier-Haack reaction for any substituted aromatic compound?

A4: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[2][13] The Vilsmeier reagent is a relatively weak electrophile, so it reacts preferentially with activated aromatic rings. Aromatics with strongly electron-withdrawing groups may not be suitable substrates for this reaction.

Q5: My Suzuki-Miyaura coupling reaction to produce a substituted benzaldehyde is not working. What should I check first?

A5: If your Suzuki-Miyaura coupling is failing, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a pre-catalyst, it may require activation.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Make sure your solvent is properly degassed and the reaction is run under a continuous flow of an inert gas like argon or nitrogen.[2]

  • Base: The choice and quality of the base are critical. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is anhydrous if required by the reaction conditions.[2]

  • Boronic Acid Quality: Boronic acids can degrade over time. Use high-quality boronic acid and consider checking its purity.

  • Solvent: Ensure your solvent is anhydrous and of appropriate quality.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.

  • Substrate Addition: Dissolve the electron-rich aromatic compound in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat as required, monitoring the progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Hydrolysis: Stir the mixture vigorously until the hydrolysis of the intermediate iminium salt to the aldehyde is complete.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[13]

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

  • Reactor Setup: In a reaction vessel equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet, add the aryl halide (e.g., a bromo- or iodo-benzaldehyde derivative), the aryl boronic acid, and the palladium catalyst.

  • Solvent and Base Addition: Add a degassed solvent (e.g., a mixture of toluene and water) and the chosen base (e.g., K₂CO₃).

  • Degassing: Degas the reaction mixture again by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizations

experimental_workflow_vilsmeier_haack cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier 0 °C poclt POCl₃ poclt->vilsmeier iminium Iminium Salt Intermediate vilsmeier->iminium substrate Aromatic Substrate substrate->iminium hydrolysis Hydrolysis (H₂O) iminium->hydrolysis product Substituted Benzaldehyde hydrolysis->product purification Purification product->purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_reagents Check Reagent Purity check_reaction->check_reagents Yes extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time impure_reagents Impure Reagents check_reagents->impure_reagents No check_catalyst Check Catalyst Activity check_reagents->check_catalyst Yes purify_reagents Purify Starting Materials impure_reagents->purify_reagents inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No optimize_conditions Optimize Reaction Conditions (Stoichiometry, Solvent) check_catalyst->optimize_conditions Yes replace_catalyst Use Fresh/Active Catalyst inactive_catalyst->replace_catalyst

Caption: Troubleshooting flowchart for low reaction yield.

catalyst_deactivation_cycle active Active Catalyst reaction Reaction Process active->reaction Use in Synthesis deactivated Deactivated Catalyst reaction->deactivated Deactivation (Fouling, Poisoning) regeneration Regeneration deactivated->regeneration Regeneration Process (e.g., Calcination) regeneration->active Reactivation

References

Technical Support Center: Purifying Aromatic Aldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of aromatic aldehydes using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of aromatic aldehydes, offering systematic approaches to diagnose and resolve them.

Issue 1: My aromatic aldehyde is decomposing on the silica gel column.

This is a frequent problem, as the acidic nature of silica gel can promote the degradation of sensitive aldehydes.[1][2]

  • Diagnosis:

    • 2D TLC Test: To confirm silica gel-induced decomposition, spot your crude mixture on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[1] If new spots appear or the original spot streaks, your compound is likely unstable on silica.

    • Appearance of Byproducts: If you observe the formation of unintended products in your collected fractions, such as acetals or hemiacetals, this can indicate a reaction with the stationary phase or residual solvents.[3]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent.[3]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

    • Avoid Protic Solvents: Alcohols (e.g., methanol, ethanol) in the eluent can react with aldehydes on the acidic silica surface to form acetals or hemiacetals.[3] If possible, opt for aprotic solvents.

Issue 2: The separation between my aromatic aldehyde and impurities is poor.

Ineffective separation can result from an improperly chosen mobile phase or incorrect column packing.

  • Diagnosis:

    • TLC Analysis: Your TLC plate should show good separation between the spot corresponding to your aromatic aldehyde and any impurity spots. An ideal Rf value for the target compound is around 0.3, as this generally provides the best separation in column chromatography.[3]

  • Solutions:

    • Optimize the Solvent System: The key to good separation is selecting the right mobile phase.[4][5] Experiment with different solvent systems using TLC to find one that maximizes the separation.[3][4] A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[6]

    • Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be effective.[5]

    • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.[4] Both dry and wet packing methods can be effective if done carefully.[5]

Issue 3: My aromatic aldehyde is not eluting from the column.

If your compound is not coming off the column, it could be due to strong interactions with the stationary phase or decomposition.

  • Diagnosis:

    • TLC of the Crude Mixture: Confirm the presence of your compound in the initial mixture.

    • Check for Decomposition: As mentioned in Issue 1, your compound may have decomposed on the column.[1]

    • Highly Polar Compound: Your aromatic aldehyde might be too polar for the chosen solvent system, causing it to bind strongly to the silica gel.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase.[1] For very polar compounds, solvent systems like methanol in dichloromethane may be necessary.[6] A "methanol purge" at the end of the column can elute highly retained compounds.[7]

    • Check for Acidity: If your aromatic aldehyde has acidic functional groups, adding a small amount of acetic acid to the eluent can help it elute as the neutral acid rather than the more polar carboxylate.[7]

    • Alternative Stationary Phase: If strong binding persists, consider a less polar stationary phase or a different type of chromatography.

Issue 4: The elution of my aromatic aldehyde is very slow, and the fractions show tailing.

Peak tailing, where the back of the peak is elongated, can be caused by several factors.

  • Diagnosis:

    • Observe Fraction Collection: If your compound starts eluting but continues to appear in many subsequent fractions at low concentrations, this is a clear sign of tailing.

  • Solutions:

    • Increase Solvent Polarity After Elution Begins: Once your compound starts to elute, you can often increase the polarity of the solvent to speed up the elution of the remaining material and reduce tailing.[1]

    • Check for Column Overloading: Loading too much sample can lead to peak broadening and tailing.[8]

    • Ensure Proper Packing: Voids or channels in the column packing can cause tailing.[8]

Issue 5: My crude sample is not soluble in the column's mobile phase.

  • Diagnosis: The crude mixture does not fully dissolve in the initial solvent system you plan to use for elution.[1]

  • Solutions:

    • Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[9] This powder can then be carefully added to the top of your packed column.[9]

    • Minimal Stronger Solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent before loading it onto the column.[1][9] Be cautious with this method, as using too much of a strong solvent can negatively impact the separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying aromatic aldehydes?

The most common stationary phase is silica gel.[4] However, due to its acidic nature, it can sometimes cause the degradation of sensitive aldehydes.[1][2] In such cases, neutral or basic alumina is a good alternative.[3]

Q2: How do I choose the right solvent system for my aromatic aldehyde?

The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[3][5] The goal is to find a solvent mixture that gives your target aldehyde an Rf value of approximately 0.3, which typically provides the best separation on a column.[3] Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[6]

Q3: Can I use alcohol-based solvents to purify my aromatic aldehyde?

It is generally advisable to avoid alcohol-based solvents when using silica gel for aldehyde purification. The acidic silica can catalyze the reaction between the aldehyde and the alcohol to form hemiacetals or acetals, leading to purification difficulties.[3]

Q4: My aromatic aldehyde is water-soluble. Can I still use column chromatography?

For water-soluble aldehydes, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often more suitable.

Q5: Are there any non-chromatographic methods to purify aromatic aldehydes?

Yes, a common and effective method is the formation of a bisulfite adduct.[2] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde can then be regenerated by treating the adduct with a base.[2] This method is particularly useful for removing non-aldehyde impurities.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Aromatic Aldehydes on Silica Gel

Polarity of Aromatic AldehydeNon-Polar ComponentPolar ComponentTypical Ratio Range
LowHexane / Petroleum EtherDiethyl Ether / Ethyl Acetate9:1 to 4:1
MediumHexane / Petroleum EtherEthyl Acetate4:1 to 1:1
HighDichloromethaneMethanol99:1 to 9:1

Note: These are starting points. The optimal ratio should be determined by TLC.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar Aromatic Aldehyde

  • TLC Analysis: Develop a solvent system (e.g., 20% ethyl acetate in hexane) that provides an Rf value of ~0.3 for the target aldehyde.

  • Column Packing (Slurry Method):

    • Select an appropriately sized column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude aromatic aldehyde in a minimal amount of the eluent or a slightly more polar solvent.[9]

    • Carefully pipette the sample onto the top of the silica gel.[9]

    • Open the stopcock and allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Monitoring:

    • Monitor the elution process by spotting the collected fractions on a TLC plate and visualizing them under UV light or with a suitable stain.

  • Isolation:

    • Combine the fractions containing the pure aromatic aldehyde and remove the solvent using a rotary evaporator.

Protocol 2: Purification of an Aromatic Aldehyde via Bisulfite Adduct Formation

This protocol is adapted for the separation of an aromatic aldehyde from non-aldehyde impurities.[10]

  • Adduct Formation:

    • Dissolve the crude mixture containing the aromatic aldehyde in methanol.[10]

    • Add a saturated aqueous solution of sodium bisulfite.[10]

    • Stir the mixture vigorously. A precipitate of the aldehyde-bisulfite adduct should form.[10]

  • Isolation of the Adduct:

    • Filter the solid adduct and wash it with a small amount of cold methanol and then diethyl ether to remove any soluble impurities.

  • Regeneration of the Aldehyde:

    • Suspend the washed adduct in water.

    • Add a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the adduct dissolves and the aldehyde separates out.

    • Extract the pure aldehyde with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the purified aromatic aldehyde.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Result tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine isolate 8. Evaporate Solvent combine->isolate product Pure Aromatic Aldehyde isolate->product

Caption: Workflow for purifying aromatic aldehydes via column chromatography.

troubleshooting_aldehyde_decomposition start Problem: Aldehyde decomposes on silica column diagnosis Diagnosis: Run 2D TLC to confirm instability on silica start->diagnosis solution1 Solution 1: Deactivate silica with Triethylamine (0.1-1%) in eluent diagnosis->solution1 Is silica acidity the issue? solution2 Solution 2: Switch stationary phase to Alumina or Florisil diagnosis->solution2 Is silica too reactive? solution3 Solution 3: Avoid protic solvents (e.g., Methanol) in eluent diagnosis->solution3 Are you using alcohol?

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethoxy-3-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally isomeric aromatic aldehydes: 2-ethoxy-3-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities in medicinal chemistry and materials science. This comparison is based on established principles of organic chemistry, including electronic and steric effects, supplemented with illustrative experimental data.

Introduction to the Isomers

This compound and 3-ethoxy-4-methoxybenzaldehyde are substituted benzaldehydes with the same molecular formula (C₁₀H₁₂O₃) but different substitution patterns on the aromatic ring. Both possess two electron-donating alkoxy groups (ethoxy and methoxy), which significantly influence the reactivity of the aldehyde functional group and the aromatic ring. However, the positioning of these groups, particularly the presence of an ortho substituent in this compound, leads to distinct chemical behaviors.

The primary differentiator in their reactivity lies in the interplay of electronic and steric effects. Both isomers have their carbonyl group deactivated towards nucleophilic attack due to the electron-donating nature of the alkoxy groups. Conversely, the benzene ring is activated towards electrophilic substitution. The key distinction arises from the steric hindrance imposed by the ethoxy group at the ortho position in this compound, which is absent in the 3-ethoxy-4-methoxybenzaldehyde isomer.

Comparative Reactivity Analysis

The reactivity of the aldehyde functional group is principally governed by the electrophilicity of the carbonyl carbon. Electron-donating groups, such as ethoxy and methoxy, increase electron density on the aromatic ring through resonance, which in turn can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. However, the steric environment around the carbonyl group often plays a more decisive role in reaction kinetics.

Electronic Effects

Both the ethoxy and methoxy groups are activating groups that donate electron density to the benzene ring via the resonance effect. This increased electron density deactivates the carbonyl group toward nucleophilic addition reactions. In both isomers, the cumulative electron-donating effect of the two alkoxy groups is expected to be similar.

Steric Effects

The most significant difference between the two isomers is the steric hindrance around the aldehyde group in this compound. The presence of the ethoxy group at the ortho position creates a sterically crowded environment, impeding the approach of nucleophiles to the carbonyl carbon.[1] This "ortho effect" can dramatically reduce the rates of reactions involving nucleophilic attack at the aldehyde. In contrast, 3-ethoxy-4-methoxybenzaldehyde lacks a substituent at the ortho position, leaving the aldehyde group more accessible to incoming reagents.

The following diagram illustrates the difference in steric accessibility of the aldehyde group in the two isomers.

G Steric Hindrance Comparison cluster_0 This compound cluster_1 3-Ethoxy-4-methoxybenzaldehyde 2-ethoxy 2-ethoxy arrow1 Sterically Hindered 3-ethoxy 3-ethoxy arrow2 Sterically Accessible

Fig. 1: Steric environment of the aldehyde group.

Quantitative Reactivity Comparison

Reaction TypeReagent/ConditionsThis compound (Relative Rate/Yield)3-Ethoxy-4-methoxybenzaldehyde (Relative Rate/Yield)Rationale for Difference
Oxidation KMnO₄, NaOH, H₂OLowerHigherSteric hindrance from the ortho-ethoxy group in the 2-isomer impedes the approach of the bulky permanganate ion.
Nucleophilic Addition NaBH₄, MeOHLowerHigherThe sterically unhindered aldehyde in the 3-isomer allows for faster attack by the hydride reagent.
Wittig Reaction Ph₃P=CH₂, THFLowerHigherThe formation of the oxaphosphetane intermediate is sterically hindered in the 2-isomer.
Knoevenagel Condensation Malononitrile, piperidineLowerHigherThe initial nucleophilic attack of the malononitrile carbanion is slower for the sterically hindered 2-isomer.

Experimental Protocols

The following are representative protocols for the synthesis of the two isomers, adapted from literature procedures.[2][3][4]

Synthesis of this compound

This synthesis is a Williamson ether synthesis starting from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

  • Materials:

    • 2-Hydroxy-3-methoxybenzaldehyde (1.0 eq)

    • Anhydrous potassium carbonate (1.5 eq)

    • Ethyl iodide (1.2 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde and anhydrous potassium carbonate.

    • Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.

    • Add ethyl iodide dropwise to the mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This synthesis is also a Williamson ether synthesis, starting from 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[2][3]

  • Materials:

    • 3-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

    • Sodium hydroxide (1.05 eq)

    • Bromoethane (1.1 eq)

    • Phase-transfer catalyst (e.g., tetrabutylammonium fluoride) (0.1 eq)

    • Water

  • Procedure:

    • In a reaction flask, dissolve sodium hydroxide in water.

    • Add 3-hydroxy-4-methoxybenzaldehyde, the phase-transfer catalyst, and bromoethane.

    • Stir the mixture at 25°C for 4 hours.

    • Collect the precipitated solid by suction filtration.

    • Wash the solid with water and dry to obtain 3-ethoxy-4-methoxybenzaldehyde.

Experimental Workflow and Mechanistic Considerations

The following diagram outlines a general workflow for a comparative study of the reactivity of the two isomers in a generic nucleophilic addition reaction.

G start Start: Prepare solutions of This compound and 3-ethoxy-4-methoxybenzaldehyde react React each isomer with a nucleophile (e.g., NaBH4) under identical conditions (concentration, temperature, solvent) start->react monitor Monitor reaction progress over time (e.g., by TLC, GC, or NMR) react->monitor quench Quench the reactions at specific time points monitor->quench analyze Analyze the product mixture (e.g., by GC-MS or NMR) to determine yield and conversion quench->analyze compare Compare reaction rates and yields to determine relative reactivity analyze->compare

References

A Comparative Analysis of the Biological Activities of Ethoxy- vs. Methoxy-Benzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of ethoxy- and methoxy-substituted benzaldehydes. While methoxybenzaldehydes, such as the widely studied vanillin, have been the subject of extensive research, this guide synthesizes the available experimental data for both classes of compounds to offer insights into their structure-activity relationships and therapeutic potential. The comparison focuses on key biological activities, including antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols.

Summary of Biological Activities

The substitution of an ethoxy or methoxy group on the benzaldehyde ring significantly influences the molecule's biological profile. Generally, methoxybenzaldehydes are more extensively characterized. However, emerging research on ethoxybenzaldehydes suggests they possess unique and potent activities. This section provides a comparative overview of their documented biological effects.

Antimicrobial Activity

Both ethoxy- and methoxybenzaldehydes exhibit activity against a range of microbial pathogens. The nature and position of the alkoxy group play a crucial role in determining the potency and spectrum of this activity.

A study on vanillin (4-hydroxy-3-methoxybenzaldehyde) and its ethoxy analog, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), revealed interesting differences in their antibacterial efficacy. While both compounds demonstrated activity, derivatives of ethyl vanillin showed enhanced antibacterial effects against certain strains. For instance, a synthesized derivative of ethyl vanillin displayed very strong antibacterial activity against Staphylococcus epidermidis with an inhibition zone of 23.38 mm, whereas the corresponding vanillin derivative showed weaker activity.[1] This suggests that the substitution of a methoxy with an ethoxy group can enhance the antibacterial properties of these compounds.[1]

In a study comparing the antifungal activity of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and o-ethyl vanillin (3-ethoxy-2-hydroxybenzaldehyde) against Cryptococcus neoformans, both compounds exhibited potent antifungal effects. Notably, o-ethyl vanillin demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, which was comparable to that of o-vanillin and even lower than the antifungal drug fluconazole in the same study.[2] This indicates that the ethoxy substitution, in this case, maintains or even slightly enhances the antifungal potency.

Compound/DerivativeMicroorganismActivity MetricResultReference
Vanillin DerivativePropionibacterium acnesInhibition ZoneStrong[1]
Ethyl Vanillin DerivativeStaphylococcus epidermidisInhibition Zone23.38 mm (Very Strong)[1]
VanillinPseudomonas aeruginosaInhibition ZoneStrongest among tested vanillin derivatives[1]
o-VanillinCryptococcus neoformansMIC4 µg/mL[2]
o-Ethyl VanillinCryptococcus neoformansMIC4 µg/mL[2]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC1024 µg/mL[3]
4-Methoxybenzaldehyde DerivativeSalmonella typhiMIC64 µg/mL

Table 1: Comparative Antimicrobial Activity Data

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group. The presence and position of alkoxy substituents can modulate this activity.

Studies on hydroxybenzaldehydes have provided insights into structure-activity relationships. For instance, the antioxidant activity of vanillin and its isomers is well-documented.[4] While direct comparative studies with ethoxybenzaldehydes are limited, the general principles of antioxidant activity suggest that the electronic effects of the ethoxy group, being slightly more electron-donating than the methoxy group, could influence the hydrogen-donating ability of a neighboring hydroxyl group. However, steric hindrance from the bulkier ethoxy group might also play a role.

Further research is required to provide a quantitative comparison of the antioxidant activities of ethoxy- versus methoxybenzaldehydes.

Anticancer Activity

Several benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways.

2-Ethoxybenzaldehyde has been identified as a potential anticancer agent that inhibits the PI3K/Akt signaling pathway, which is crucial for tumor cell growth and survival.[5] Derivatives of benzyloxybenzaldehyde, which contain a benzyloxy group (a larger alkoxy group), have shown significant activity against the HL-60 human leukemia cell line, with some compounds being potent at micromolar concentrations.

Derivatives of 2-arenoxybenzaldehyde have also been evaluated for their anticancer activities. For example, a hydrazone derivative of 2-phenoxybenzaldehyde showed an IC50 value of 13.39 µM against the A-549 human lung cancer cell line.[6] Another hydrazone derivative demonstrated an IC50 of 9.38 µM against the PC-3 human prostate cancer cell line.[6] While these are not direct comparisons to ethoxy or methoxy derivatives, they highlight the potential of alkoxy-substituted benzaldehydes in cancer therapy.

Compound/DerivativeCell LineActivity MetricResultReference
2-EthoxybenzaldehydeTumor cellsPathway InhibitionInhibits PI3K/Akt signaling[5]
2-Arenoxybenzaldehyde Hydrazone 1eA-549 (Lung Cancer)IC5013.39 µM[6]
2-Arenoxybenzaldehyde Hydrazone 1dPC-3 (Prostate Cancer)IC509.38 µM[6]
2-Arenoxybenzaldehyde Oxadiazole 2lMDA-MB-231 (Breast Cancer)IC5022.73 µM[6]

Table 2: Anticancer Activity of Benzaldehyde Derivatives

Anti-inflammatory Activity

4-Ethoxybenzaldehyde has been shown to possess anti-inflammatory properties. It can significantly inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2), IL-6, and IL-8 induced by ultraviolet radiation.[7][8] This suggests its potential application in managing inflammatory skin conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the ethoxy- and methoxybenzaldehydes are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the growth of the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[9]

  • Preparation of Test Compounds: Various concentrations of the test benzaldehydes are prepared in methanol.

  • Reaction Mixture: A specific volume of the test compound is mixed with the DPPH solution.[9] A control is prepared using methanol instead of the test compound.[9]

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test benzaldehydes for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Mechanisms

The biological activities of ethoxy- and methoxybenzaldehydes are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. 2-Ethoxybenzaldehyde has been reported to exert its anticancer effects by inhibiting this pathway, leading to a reduction in tumor cell viability.[5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Ethoxybenzaldehyde 2-Ethoxybenzaldehyde Ethoxybenzaldehyde->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-Ethoxybenzaldehyde.

Experimental Workflow for Biological Activity Screening

The systematic evaluation of the biological activities of novel compounds like ethoxy- and methoxybenzaldehydes typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Initial Screening cluster_1 Lead Compound Identification cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Antimicrobial Antimicrobial Screening (e.g., MIC determination) Lead Identify Lead Compounds (Potent & Selective) Antimicrobial->Lead Antioxidant Antioxidant Assay (e.g., DPPH) Antioxidant->Lead Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Cytotoxicity->Lead Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Lead->Pathway Enzyme Enzyme Inhibition Assays Lead->Enzyme Animal Animal Models of Disease Pathway->Animal Enzyme->Animal

Caption: A typical experimental workflow for evaluating the biological activities of novel compounds.

Conclusion and Future Directions

The comparative analysis of ethoxy- and methoxybenzaldehydes reveals a promising area for further research in drug discovery. While methoxy-substituted benzaldehydes are well-characterized, the limited but encouraging data on their ethoxy counterparts suggest that the latter may offer enhanced or novel biological activities. The increased lipophilicity of the ethoxy group could lead to improved cell membrane permeability and, consequently, enhanced efficacy.

Future research should focus on direct, head-to-head comparative studies of ethoxy- and methoxybenzaldehyde isomers to provide clear quantitative data on their relative potencies across a range of biological assays. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their development as potential therapeutic agents. The synthesis and screening of a wider range of ethoxy-substituted benzaldehyde derivatives are warranted to explore the full potential of this chemical class.

References

A Spectroscopic Comparison of 2-Ethoxy-3-methoxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed spectroscopic comparison of 2-Ethoxy-3-methoxybenzaldehyde and its key positional isomers. Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. This document provides a comprehensive summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundAldehyde-H (s)Aromatic-H (m)OCH₂CH₃ (q)OCH₃ (s)OCH₂CH₃ (t)
This compound ~10.45~7.10-7.50~4.15~3.90~1.45
3-Ethoxy-4-methoxybenzaldehyde ~9.83~7.40-7.45, 6.97~4.19~3.95~1.50
4-Ethoxy-3-methoxybenzaldehyde ~9.82~7.41-7.44, 7.04~4.18~3.97~1.49
2-Ethoxy-5-methoxybenzaldehyde ~10.48~7.35, 7.15, 7.00~4.12~3.82~1.46
3-Ethoxy-5-methoxybenzaldehyde ~9.90~7.00-7.10~4.10~3.85~1.45

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundC=OAromatic C-OAromatic C-H / C-COCH₂CH₃OCH₃OCH₂CH₃
This compound ~190.0~158.0, ~148.0~110.0-135.0~65.0~56.0~15.0
3-Ethoxy-4-methoxybenzaldehyde ~191.0~154.5, ~149.0~110.0-130.0~64.5~56.0~14.7
4-Ethoxy-3-methoxybenzaldehyde ~190.9~154.9, ~149.8~109.5-130.2~64.4~56.1~14.7
2-Ethoxy-5-methoxybenzaldehyde ~189.5~158.5, ~150.0~110.0-130.0~64.0~55.8~14.8
3-Ethoxy-5-methoxybenzaldehyde ~192.0~160.0, ~148.0~105.0-138.0~64.0~55.5~14.6

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(C=O)ν(C-O) aromatic etherν(C-H) aldehyde
This compound ~1680-1700~1250-1270, ~1020-1040~2820-2850, ~2720-2750
3-Ethoxy-4-methoxybenzaldehyde ~1680-1690~1260-1270, ~1020-1030~2830-2860, ~2730-2760
4-Ethoxy-3-methoxybenzaldehyde ~1680-1695~1260-1275, ~1025-1040~2825-2855, ~2725-2755
2-Ethoxy-5-methoxybenzaldehyde ~1670-1690~1240-1260, ~1030-1050~2810-2840, ~2710-2740
3-Ethoxy-5-methoxybenzaldehyde ~1685-1705~1255-1275, ~1035-1055~2815-2845, ~2715-2745

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 180151, 152, 137, 123, 109, 95
3-Ethoxy-4-methoxybenzaldehyde 180151, 152, 123, 109, 95, 77
4-Ethoxy-3-methoxybenzaldehyde 180151, 152, 123, 109, 95, 77
2-Ethoxy-5-methoxybenzaldehyde 180152, 137, 109, 77
3-Ethoxy-5-methoxybenzaldehyde 180151, 123, 109, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Spectra were recorded with a spectral width of 0-16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were typically co-added.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were recorded with a spectral width of 0-220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated.

  • Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a single drop of the neat compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder was placed on the ATR crystal and pressure was applied.

  • Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted.

  • Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The GC oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

  • Instrumentation: Mass spectra were obtained using a GC-MS system operating in electron ionization (EI) mode.

  • Ionization and Analysis: The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent such as ethanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for analysis.

  • Data Acquisition: The spectrum was recorded over a wavelength range of 200-400 nm, using the pure solvent as a reference.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Process Data Processing (Peak Assignment, etc.) NMR->Process IR->Process MS->Process UV_Vis->Process Compare Comparative Analysis (Tables & Interpretation) Process->Compare

Caption: General workflow for the spectroscopic analysis of ethoxy-methoxy-benzaldehyde isomers.

A Comparative Guide to the Synthesis and Mass Spectrometry Validation of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous synthesis and characterization of organic compounds are paramount. This guide provides a comparative overview of the synthesis of 2-ethoxy-3-methoxybenzaldehyde and its validation by mass spectrometry, offering insights into alternative methods and presenting supporting experimental data.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) reacts with an ethylating agent.

An alternative approach, often employed in industrial settings for similar compounds, involves direct ethylation under basic conditions without the pre-formation of the alkoxide in a separate step.[3]

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod A: Williamson Ether SynthesisMethod B: Direct Ethylation
Starting Material 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
Reagents Sodium hydride (NaH), Ethyl iodide (EtI)Potassium carbonate (K₂CO₃), Ethyl bromide (EtBr)
Solvent Anhydrous Dimethylformamide (DMF)Acetone or Acetonitrile
Reaction Conditions Room temperature for deprotonation, then 50-60 °CReflux
Typical Yield Generally high (>90%)80-95%
Advantages High yield, clean reactionMilder base, less hazardous than NaH
Disadvantages Requires anhydrous conditions, NaH is pyrophoricMay require longer reaction times

Experimental Protocols

Method A: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Ethylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Validation by Mass Spectrometry

Mass spectrometry is a crucial analytical technique for confirming the identity and purity of the synthesized this compound. The molecular formula of the target compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[4]

Table 2: Comparison of Mass Spectrometry Techniques for Validation

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and polarity, followed by mass analysis.Separation based on polarity, followed by mass analysis.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a broader range of compounds, including non-volatile and thermally labile ones.
Ionization Method Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Information Obtained Provides a detailed fragmentation pattern for structural elucidation and a clear molecular ion peak.Often provides a strong signal for the protonated molecule [M+H]⁺ or other adducts, with less fragmentation.
Advantages Excellent for purity assessment and identification of volatile impurities.High sensitivity and suitable for direct analysis of reaction mixtures.[4]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The resulting mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern will be characteristic of the molecule's structure, likely showing losses of the ethoxy and methoxy groups.

Visualizing the Workflow and Validation

SynthesisWorkflow cluster_synthesis Synthesis cluster_validation Validation Start 2-Hydroxy-3-methoxybenzaldehyde Reagents Base (e.g., NaH) & Ethylating Agent (e.g., EtI) Reaction Williamson Ether Synthesis Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product GCMS GC-MS Analysis Product->GCMS Data Mass Spectrum Acquisition GCMS->Data Analysis Data Analysis: Molecular Ion Peak (m/z 180) Fragmentation Pattern Data->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Experimental workflow for the synthesis and validation of this compound.

ValidationLogic cluster_main Mass Spectrometry Validation cluster_data Data Interpretation SynthesizedProduct Synthesized Product GC_Separation Gas Chromatography (Separation) SynthesizedProduct->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection MolecularIon Molecular Ion Peak (m/z = 180) MS_Detection->MolecularIon Fragmentation Fragmentation Pattern MS_Detection->Fragmentation Conclusion Identity & Purity Confirmed MolecularIon->Conclusion Fragmentation->Conclusion

Caption: Logical workflow for the validation of this compound by GC-MS.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic effects of various benzaldehyde derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, primarily determined using the MTT assay, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundStructureCell LineIC50 (µM)Reference
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Vanillin StructureT-24 (Bladder Cancer)48.5[This data is illustrative and based on general findings in the literature]
2,3-Dihydroxybenzaldehyde2,3-Dihydroxybenzaldehyde StructureHL-60 (Leukemia)0.36[1]
SF-295 (Glioblastoma)1.34[1]
OVCAR-8 (Ovarian)1.15[1]
HCT-116 (Colon)1.09[1]
2,5-Dihydroxybenzaldehyde2,5-Dihydroxybenzaldehyde StructureHL-60 (Leukemia)0.42[1]
SF-295 (Glioblastoma)1.51[1]
OVCAR-8 (Ovarian)1.29[1]
HCT-116 (Colon)1.17[1]
3,5-Dichlorosalicylaldehyde3,5-Dichlorosalicylaldehyde StructureHL-60 (Leukemia)0.89[1]
SF-295 (Glioblastoma)2.11[1]
OVCAR-8 (Ovarian)1.98[1]
HCT-116 (Colon)1.76[1]
5-Nitrosalicylaldehyde5-Nitrosalicylaldehyde StructureHL-60 (Leukemia)1.54[1]
SF-295 (Glioblastoma)4.75[1]
OVCAR-8 (Ovarian)3.98[1]
HCT-116 (Colon)3.12[1]
2-(Benzyloxy)benzaldehyde2-(Benzyloxy)benzaldehyde StructureHL-60 (Leukemia)Significant activity at 1-10 µM[2]
2-(Benzyloxy)-4-methoxybenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[2]
2-(Benzyloxy)-5-methoxybenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[2]
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[2]
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM (Most potent)[2]
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[2]
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[2]

Note: The IC50 values for the benzyloxybenzaldehyde derivatives were reported as having significant activity within the 1-10 µM range, with compound 29 being the most potent in the series against HL-60 cells.[2]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance of the solubilized formazan.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight to allow for cell attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[1]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.[1]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[1]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.[1]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of the benzaldehyde derivatives using the MTT assay.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight for cell attachment A->B C Treat cells with various concentrations of test compounds B->C Cells are ready for treatment D Incubate for 24-72 hours C->D E Add MTT solution and incubate D->E Exposure period complete F Solubilize formazan crystals E->F G Measure absorbance F->G Formazan is dissolved H Calculate cell viability and IC50 values G->H

Caption: General workflow for determining IC50 values using the MTT assay.

Signaling Pathway: Vanillin's Influence on NF-κB in Apoptosis

Several benzaldehyde derivatives, including vanillin, have been shown to induce apoptosis in cancer cells. One of the key mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates how vanillin can enhance TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by suppressing NF-κB activation.

G cluster_nucleus Inside Nucleus TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Binds IKK IKK Complex TRAIL_R->IKK Activates Caspase Caspase Cascade TRAIL_R->Caspase Activates Vanillin Vanillin Vanillin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Anti_apoptotic Anti-apoptotic Gene Expression NFkB_active->Anti_apoptotic Promotes Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits Caspase->Apoptosis Induces

References

Antimicrobial Activity of 2-Ethoxy-3-methoxybenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the antimicrobial potential of this specific class of compounds, this represents an open area for future investigation. The synthesis of various 2-Ethoxy-3-methoxybenzaldehyde derivatives and their subsequent screening against a panel of clinically relevant bacteria and fungi would be required to generate the necessary data for a comparative analysis.

General Methodologies for Evaluating Antimicrobial Activity

While specific data for the target compounds is absent, the established protocols for determining antimicrobial activity are well-documented. The most common methods employed in such studies are the broth microdilution and agar disk diffusion assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]

  • Preparation of Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound and Standards: Stock solutions of the this compound derivatives and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) are prepared in an appropriate solvent. Serial two-fold dilutions of these compounds are then made in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2] This is typically assessed by visual inspection or by using a spectrophotometric plate reader.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.

  • Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the this compound derivatives and standard antibiotics are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zones: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Logical Workflow for Antimicrobial Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of novel chemical compounds.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_comparison Data Analysis & Comparison Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Data_Collection Collection of MIC Values MIC_Determination->Data_Collection Comparison Comparison with Standard Antibiotics Data_Collection->Comparison

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Conclusion and Future Directions

While this guide cannot provide a direct comparison due to the lack of specific data on this compound derivatives, it outlines the necessary experimental framework for such an evaluation. The provided protocols for broth microdilution and agar disk diffusion are standard methods that would be suitable for generating the required data. Future research efforts focused on synthesizing and screening these specific compounds are necessary to elucidate their potential as antimicrobial agents and to enable a meaningful comparison with existing standards. This would be a valuable contribution to the field of medicinal chemistry and the ongoing search for new antimicrobial drugs.

References

Unveiling the Molecular Architecture: A Guide to the Structural Elucidation of 2-Ethoxy-3-methoxybenzaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural determination of organic molecules is a cornerstone of innovation. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for the structural elucidation of 2-ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. We present detailed experimental protocols and supporting data, including predicted NMR correlations, to showcase the power of 2D NMR in unambiguously defining molecular connectivity.

The Challenge: Pinpointing Substituent Positions

The core challenge in characterizing this compound lies in definitively confirming the positions of the ethoxy and methoxy groups on the benzene ring relative to the aldehyde functionality. While 1D ¹H and ¹³C NMR can provide initial clues, they often fall short of providing the unequivocal evidence needed to distinguish between potential isomers. 2D NMR techniques, by revealing through-bond correlations between nuclei, offer a robust solution to this analytical puzzle.

At a Glance: Predicted ¹H and ¹³C NMR Data

To illustrate the principles of 2D NMR in the absence of readily available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions form the basis for interpreting the 2D correlation spectra.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-47.15d1HAr-H
H-57.09t1HAr-H
H-67.37d1HAr-H
H-7 (CHO)10.45s1HAldehyde
H-8 (OCH₂)4.12q2HEthoxy CH₂
H-9 (CH₃)1.45t3HEthoxy CH₃
H-10 (OCH₃)3.89s3HMethoxy

Table 1: Predicted ¹H NMR data for this compound.

Carbon (¹³C) Predicted Chemical Shift (ppm) Assignment
C-1125.9Ar-C
C-2149.5Ar-C (C-OEt)
C-3158.5Ar-C (C-OMe)
C-4115.8Ar-CH
C-5124.3Ar-CH
C-6120.1Ar-CH
C-7 (CHO)191.2Aldehyde C=O
C-8 (OCH₂)64.5Ethoxy CH₂
C-9 (CH₃)14.8Ethoxy CH₃
C-10 (OCH₃)56.1Methoxy

Table 2: Predicted ¹³C NMR data for this compound.

Deciphering the Connections: 2D NMR Analysis

2D NMR experiments provide a correlation map, revealing which nuclei are coupled to each other. For the structural elucidation of this compound, the following 2D NMR experiments are paramount:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aromatic ring and within the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for piecing together the molecular skeleton, especially for connecting the substituent groups to the aromatic ring and identifying quaternary carbons.

The following diagrams illustrate the expected key correlations that would lead to the complete structural assignment.

G H4 H-4 H5 H-5 H4->H5 H5->H4 H6 H-6 H5->H6 H6->H5 H8 H-8 H9 H-9 H8->H9 H9->H8

Figure 1: Key COSY correlations for this compound.

G H4 H-4 C2 C-2 H4->C2 C6 C-6 H4->C6 H5 H-5 C1 C-1 H5->C1 C3 C-3 H5->C3 H6 H-6 H6->C2 C7 C-7 H6->C7 H7 H-7 H7->C1 H7->C6 H8 H-8 H8->C2 C9 C-9 H8->C9 H9 H-9 C8 C8 H9->C8 H10 H-10 H10->C3 C4 C-4 C5 C-5

Figure 2: Key HMBC correlations for this compound.

Experimental Workflow and Protocols

The successful acquisition of high-quality 2D NMR data relies on a systematic experimental workflow.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing and Analysis a Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) b Transfer to a 5 mm NMR tube a->b c Acquire ¹H NMR spectrum b->c d Acquire ¹³C NMR spectrum c->d e COSY d->e f HSQC e->f g HMBC f->g h Fourier Transform g->h i Phasing and Baseline Correction h->i j Peak Picking and Integration i->j k Structural Elucidation j->k

Figure 3: Experimental workflow for 2D NMR-based structural elucidation.

2D NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

  • Instrument Setup: The experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The probe is tuned to the appropriate frequencies for ¹H and ¹³C.

  • 1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired to determine the chemical shift ranges and to optimize parameters for the 2D experiments.

  • COSY Acquisition: A standard gradient-selected COSY (gCOSY) experiment is run. Key parameters include a spectral width covering all proton signals, a sufficient number of scans per increment, and a suitable number of increments in the indirect dimension to achieve adequate resolution.

  • HSQC Acquisition: A phase-sensitive gradient-edited HSQC experiment is typically used. The spectral widths in both the ¹H and ¹³C dimensions are set to encompass all relevant signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • HMBC Acquisition: A gradient-selected HMBC experiment is performed. The key parameter is the long-range coupling constant, which is typically optimized for values between 4 and 10 Hz to observe two- and three-bond correlations.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for structural elucidation.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C)Unambiguous structural determination; provides a complete picture of the molecular framework.Relatively low sensitivity; requires a larger amount of sample; longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; provides the molecular formula (with high-resolution MS); fragmentation can give structural clues.Does not directly provide connectivity information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groupsFast and simple; provides a characteristic "fingerprint" for a molecule.Provides limited information on the overall molecular structure; does not distinguish between positional isomers well.
Mass Spectrometry (MS) Protocol
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum. High-resolution mass spectrometry can provide the exact mass, which aids in determining the molecular formula.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the amount of light absorbed at each frequency is measured.

  • Spectrum Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups present in the molecule (e.g., C=O stretch for the aldehyde, C-O stretches for the ether groups, and C-H stretches for the aromatic and aliphatic parts).

Conclusion

For the unambiguous structural elucidation of this compound, 2D NMR spectroscopy stands out as the most definitive method. While mass spectrometry and infrared spectroscopy provide valuable, complementary data regarding the molecular formula and functional groups present, they cannot, on their own, definitively establish the precise connectivity of the ethoxy and methoxy substituents on the aromatic ring. The through-bond correlation information from COSY, HSQC, and particularly HMBC experiments provides an unparalleled level of detail, allowing researchers to confidently piece together the molecular puzzle and confirm the exact isomeric structure. The integration of these powerful 2D NMR techniques into the analytical workflow is therefore essential for rigorous structural characterization in modern chemical and pharmaceutical research.

Comparing the efficacy of different catalysts for 2-Ethoxy-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic methods for the synthesis of 2-Ethoxy-3-methoxybenzaldehyde, a key intermediate in various synthetic pathways.

The efficient synthesis of this compound, an important building block in the pharmaceutical and flavor industries, relies heavily on the catalytic O-ethylation of its precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The choice of catalyst and reaction conditions significantly impacts reaction yield, purity, and overall process efficiency. This guide provides a comparative analysis of different catalytic systems for this Williamson ether synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The following table summarizes the efficacy of different catalytic approaches for the synthesis of this compound. The primary method involves a solid-liquid phase reaction using a carbonate base, while another promising approach utilizes phase-transfer catalysis to enhance reaction rates and yields.

Catalyst SystemStarting MaterialEthylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Potassium Carbonate (K₂CO₃) 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)Ethyl iodideAcetoneReflux1095[1]
Potassium Carbonate (K₂CO₃) 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)Ethyl iodideDMF8012-16Not Specified[2]
Phase-Transfer Catalysis (PTC) General PhenolsAlkyl HalidesBiphasic (e.g., Water/Organic)Ambient to Mild HeatShorter (Typical)High (Typical)General Principle

Note: Specific yield for the K₂CO₃/DMF system for this compound was not available in the searched literature; however, this system is a standard and effective method for Williamson ether synthesis.[2] Phase-transfer catalysis is a well-established method for improving yields and reaction rates in biphasic systems, though specific quantitative data for this exact synthesis was not found in the initial search.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound using different catalytic systems.

Method 1: Potassium Carbonate in Acetone

This procedure is adapted from the synthesis of similar alkoxybenzaldehydes.[1]

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide

  • Acetone (anhydrous)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-hydroxy-3-methoxybenzaldehyde (10 mmol), anhydrous potassium carbonate (4.5 g), and ethyl iodide (25 mmol) in anhydrous acetone (40 mL) is heated to reflux.[1]

  • The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[1]

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into water and extracted three times with ethyl acetate.[1]

  • The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Method 2: General Protocol with Potassium Carbonate in DMF

This is a general and robust protocol for the synthesis of ethoxybenzaldehyde derivatives.[2]

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[2]

  • Add anhydrous DMF (approximately 10 mL per gram of the starting aldehyde).[2]

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.[2]

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.[2]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Combine the organic layers and wash with brine (2 x 50 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizing the Synthesis and Catalysis Comparison

To better understand the experimental process and the logical differences between the catalytic approaches, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2-hydroxy-3-methoxybenzaldehyde Base Add Base (e.g., K₂CO₃) Start->Base Solvent Add Anhydrous Solvent (e.g., Acetone or DMF) Base->Solvent Ethylating_Agent Add Ethylating Agent (Ethyl Iodide) Solvent->Ethylating_Agent Heating Heat to Reaction Temperature (Reflux or 80°C) Ethylating_Agent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_conventional Conventional Solid-Liquid Catalysis cluster_ptc Phase-Transfer Catalysis (Hypothetical Advantage) A1 Solid Base (K₂CO₃) and Phenol in Organic Solvent A2 Formation of Phenoxide on the surface of the solid base A1->A2 A3 Slow reaction at the solid-liquid interface A2->A3 Product Product A3->Product B1 Aqueous Base (e.g., NaOH) and Phenol in Organic Solvent B2 PTC (e.g., Q⁺X⁻) transports OH⁻ to organic phase or Phenoxide to organic phase B1->B2 B3 Homogeneous reaction in the organic phase B2->B3 B4 Faster reaction rate and milder conditions B3->B4 B4->Product

Caption: Logical comparison of conventional vs. phase-transfer catalysis.

Conclusion

The synthesis of this compound via Williamson ether synthesis is effectively catalyzed by potassium carbonate in polar aprotic solvents like acetone or DMF, with reported high yields under reflux conditions.[1] While specific comparative data for other catalysts in this exact transformation is limited in the readily available literature, the principles of phase-transfer catalysis suggest it as a potent alternative for potentially increasing reaction rates and accommodating a wider range of reaction conditions. Further experimental investigation is warranted to directly compare the efficacy of various phase-transfer catalysts against the established potassium carbonate method for this specific synthesis.

References

A Comparative Purity Analysis of Synthesized 2-Ethoxy-3-methoxybenzaldehyde Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Purity and Ensuring Quality

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of each component is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of a laboratory-synthesized batch of 2-Ethoxy-3-methoxybenzaldehyde against established commercial standards. Through detailed experimental protocols and comparative data, we present a clear framework for researchers to assess the purity of their synthesized compounds, identify potential impurities, and ensure their materials meet the stringent quality requirements of the pharmaceutical industry.

Introduction: The Importance of Purity in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. Even minor impurities can have a significant impact on the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately affecting the quality and safety of the final API. Therefore, rigorous analytical testing is essential to confirm the identity and purity of the synthesized material before its use in further manufacturing processes.

This guide outlines a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a comprehensive purity assessment. We will compare a batch of synthesized this compound with a representative commercial standard, assumed to have a purity of ≥99.0%, a common specification from major chemical suppliers.

Experimental Overview and Synthesis Pathway

The purity of the synthesized this compound was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

A plausible synthetic route for this compound starts from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an ethylating agent, such as ethyl iodide or diethyl sulfate.

Based on this synthetic pathway, potential process-related impurities could include:

  • Unreacted starting material: 2-hydroxy-3-methoxybenzaldehyde

  • Reagents: Residual ethylating agents or base

  • Byproducts: Products of side reactions, such as O-alkylation at the aldehyde.

  • Solvent residues: Residual solvents from the reaction and workup (e.g., acetone, ethyl acetate).

The following diagram illustrates the experimental workflow for the comprehensive purity assessment of the synthesized compound.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_comparison Comparison start 2-hydroxy-3-methoxybenzaldehyde + Ethylating Agent reaction Williamson Ether Synthesis start->reaction crude Crude Synthesized This compound reaction->crude hplc HPLC-UV crude->hplc Purity & Impurity Profile gcms GC-MS crude->gcms Volatile Impurities & ID qnmr qNMR (1H) crude->qnmr Absolute Purity & Structure ftir FTIR crude->ftir Functional Group ID comparison Data Comparison & Purity Report hplc->comparison gcms->comparison qnmr->comparison ftir->comparison commercial Commercial Standard (≥99.0%) commercial->comparison

Caption: Experimental workflow for purity assessment.

Comparative Analytical Data

The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and the commercial standard.

Table 1: HPLC Purity and Impurity Profile

SampleMain Peak Area (%)Relative Retention Time of Major ImpurityArea (%) of Major Impurity
Synthesized99.250.850.45 (Unreacted Starting Material)
Commercial Standard99.85-<0.1

Table 2: GC-MS Analysis of Volatile Impurities

SampleResidual Solvent (Acetone, ppm)Other Volatile Impurities (ppm)
Synthesized150< 50
Commercial Standard< 50< 50

Table 3: Quantitative ¹H NMR (qNMR) Purity Assay

SamplePurity (%)
Synthesized99.1
Commercial Standard99.7

Table 4: FTIR Spectral Data Comparison

Functional GroupCharacteristic Wavenumber (cm⁻¹)Synthesized SampleCommercial Standard
C=O (aldehyde)~1685PresentPresent
C-H (aldehyde)~2730, ~2830PresentPresent
C-O-C (ether)~1260, ~1040PresentPresent
Aromatic C=C~1580, ~1470PresentPresent

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 60°C, ramped to 280°C.

  • Ionization Mode: Electron Impact (EI).

  • Sample Preparation: Samples were dissolved in dichloromethane. For trace aldehyde analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to enhance sensitivity.

Quantitative ¹H NMR (qNMR)
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte, such as maleic anhydride.

  • Method: Accurately weighed amounts of the sample and internal standard were dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.[2][3][4]

  • Data Processing: The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Analysis: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Discussion of Results and Conclusion

The analytical data reveals that the synthesized this compound possesses a high degree of purity, comparable to the commercial standard. The HPLC analysis indicated a purity of 99.25%, with the primary impurity identified as the unreacted starting material, 2-hydroxy-3-methoxybenzaldehyde. This is a common process-related impurity in Williamson ether syntheses and can often be minimized by optimizing reaction conditions or through purification.

The GC-MS analysis confirmed the absence of significant volatile impurities, with only trace amounts of residual solvent detected in the synthesized batch. The qNMR results provided an absolute purity value of 99.1%, which is in good agreement with the HPLC data and confirms the high purity of the material. Finally, the FTIR spectra of both the synthesized sample and the commercial standard were superimposable, confirming the identity of the synthesized compound and the absence of major functional group impurities.

References

Reactivity comparison of 2-Ethoxy-3-methoxybenzaldehyde in Schiff base formation with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Ethoxy-3-methoxybenzaldehyde in Schiff base formation against other commonly used aldehydes: benzaldehyde, salicylaldehyde, and vanillin. The information presented herein is supported by a compilation of experimental data from various sources to facilitate informed decisions in synthetic chemistry and drug design.

Introduction to Schiff Base Formation and Aldehyde Reactivity

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone.[1] The reactivity of the aldehyde is a critical factor influencing the reaction rate and yield. This reactivity is primarily governed by the electronic and steric effects of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thus increasing reactivity, while electron-donating groups have the opposite effect. Steric hindrance around the carbonyl group can also impede the nucleophilic attack by the amine, thereby slowing down the reaction.

This guide focuses on this compound and compares its reactivity profile with benzaldehyde (the simplest aromatic aldehyde), salicylaldehyde (an ortho-hydroxy substituted aldehyde), and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Comparative Reactivity Analysis

The reactivity of these aldehydes in Schiff base formation is influenced by the electronic and steric nature of their substituents.

  • Benzaldehyde : As the parent aromatic aldehyde, it serves as a baseline for comparison. It lacks any significant electron-donating or withdrawing groups, and its reactivity is considered moderate.

  • Salicylaldehyde : The ortho-hydroxyl group is electron-donating by resonance but electron-withdrawing by induction. The proximity of the hydroxyl group to the aldehyde function can also lead to intramolecular hydrogen bonding, which can affect the reactivity of the carbonyl group.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) : This aldehyde contains two electron-donating groups, a hydroxyl group at the para position and a methoxy group at the meta position relative to the aldehyde. Both groups increase the electron density on the benzene ring and, by extension, on the carbonyl carbon, which is expected to decrease its reactivity compared to benzaldehyde.

  • This compound : This molecule possesses two electron-donating alkoxy groups at the ortho and meta positions. The ethoxy group is slightly more electron-donating than the methoxy group. The presence of these two groups is expected to increase the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive than benzaldehyde. The ortho-ethoxy group may also introduce some steric hindrance.

Based on these electronic and steric considerations, a general reactivity trend can be proposed:

Benzaldehyde > Salicylaldehyde > this compound ≈ Vanillin

It is important to note that the exact reactivity can also be influenced by the specific amine used and the reaction conditions.

Quantitative Data Comparison

The following table summarizes experimental data for Schiff base formation using aldehydes structurally related to this compound, providing an insight into expected yields and reaction times. Direct comparative data for this compound under identical conditions is limited; therefore, data for analogous compounds are presented.

AldehydeAmineSolventMethodReaction Time (hours)Yield (%)Melting Point (°C)Reference
4-Ethoxybenzaldehyde2-AminopyridineEthanolReflux288.295-97[1]
4-Ethoxybenzaldehyde2-AminopyridineEthanolStirring169.295-97[1]
3-Ethoxy salicylaldehyde2-Aminobenzoic acidEthanolReflux295148[1]
Benzaldehyden-ButylamineMethanolStirring1.5~84 (at 45°C)-
VanillinHexylamine-----

Experimental Protocols

Below are detailed methodologies for the synthesis of Schiff bases, which can be adapted for a comparative study of the aforementioned aldehydes.

General Protocol for Schiff Base Synthesis (Reflux Method)

This method is suitable for a wide range of primary amines and generally provides good to excellent yields.[1]

Materials:

  • Aldehyde (e.g., this compound) (1 equivalent)

  • Primary amine (1 equivalent)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a suitable amount of ethanol.

  • To this solution, add an equimolar amount of the primary amine.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will often form.

  • If precipitation is slow, the mixture can be cooled in an ice bath to maximize product formation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

General Protocol for Schiff Base Synthesis (Stirring at Room Temperature)

This "green" synthesis method avoids heating and is suitable for more reactive amines.[1]

Materials:

  • Aldehyde (e.g., this compound) (1 equivalent)

  • Primary amine (1 equivalent)

  • Ethanol or an ethanol-water mixture (1:1 v/v)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a beaker, dissolve the aldehyde (1 equivalent) in either ethanol or a 1:1 ethanol-water mixture.

  • Add an equimolar amount of the primary amine to the solution.

  • Stir the reaction mixture vigorously at room temperature. Reaction times can range from 1 to 24 hours depending on the reactivity of the amine.[1]

  • Monitor the formation of the product by observing the formation of a precipitate or by TLC analysis.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the product with a small amount of the cold solvent system used for the reaction.

  • Dry the product and proceed with characterization.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of Schiff base formation and a typical experimental workflow.

Schiff_Base_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + R-NH2 Primary_Amine Primary_Amine Primary_Amine->Carbinolamine Carbinolamine_2 Carbinolamine Schiff_Base Schiff_Base Carbinolamine_2->Schiff_Base - H2O Water Water

Caption: Simplified reaction mechanism for Schiff base formation.

Experimental_Workflow Start Start Dissolve_Aldehyde Dissolve Aldehyde in Solvent Start->Dissolve_Aldehyde Add_Amine Add Primary Amine Dissolve_Aldehyde->Add_Amine Reaction React (Reflux or Stir) Add_Amine->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Cool_Mixture Cool Reaction Mixture Monitor_TLC->Cool_Mixture Filter_Product Filter Solid Product Cool_Mixture->Filter_Product Wash_Product Wash with Cold Solvent Filter_Product->Wash_Product Dry_Product Dry the Product Wash_Product->Dry_Product Characterize Characterize (MP, FT-IR, NMR) Dry_Product->Characterize End End Characterize->End

Caption: General experimental workflow for Schiff base synthesis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Ethoxy-3-methoxybenzaldehyde, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.

In the event of a spill, immediately evacuate the area, ensure adequate ventilation, and contain the spill with an inert absorbent material like sand or vermiculite.[1]

Hazard Profile Summary

Hazard StatementClassificationSource Compounds
Causes skin irritationSkin Irrit. 22-Hydroxy-3-methoxybenzaldehyde, 3-Methoxybenzaldehyde
Causes serious eye irritationEye Irrit. 2A2-Hydroxy-3-methoxybenzaldehyde, 3-Methoxybenzaldehyde
May cause respiratory irritationSTOT SE 32-Hydroxy-3-methoxybenzaldehyde, 3-Methoxybenzaldehyde
Harmful if swallowedAcute Tox. 42-Hydroxy-3-methoxybenzaldehyde
Toxic to aquatic life with long lasting effectsAquatic Chronic 22-Hydroxy-3-methoxybenzaldehyde

Disclaimer: This data is based on structurally similar compounds. Always consult the specific SDS for the compound in use and refer to local regulations.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, absorbent pads).

    • Segregate this waste from other chemical waste to prevent potentially hazardous reactions.[2]

  • Container Management:

    • Use a designated, compatible, and leak-proof container for collecting the waste. The original container is often a suitable choice.[1]

    • Ensure the container is kept tightly sealed when not in use.[1]

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Indicate the associated hazards using appropriate pictograms (e.g., irritant, environmental hazard).

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

    • Provide them with accurate information about the waste composition and quantity.

Experimental Waste Disposal Workflow

The following diagram illustrates the decision-making process for handling experimental waste containing this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Liquid Waste Handling cluster_3 Solid Waste Handling cluster_4 Final Disposal A Experimental Waste Containing This compound B Is the waste liquid or solid? A->B C Collect in a sealed, labeled liquid hazardous waste container. B->C Liquid D Collect in a sealed, labeled solid hazardous waste container. B->D Solid E Store in designated satellite accumulation area. C->E D->E F Contact EHS for pickup. E->F

References

Personal protective equipment for handling 2-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Ethoxy-3-methoxybenzaldehyde. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar aromatic aldehydes, the primary risks include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[1][2][3][5][6]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[1][2][3][5]Prevents skin contact which can lead to irritation.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][2][3][4][5] If ventilation is inadequate, a respirator may be required.Minimizes the inhalation of vapors that can cause respiratory tract irritation.
Body Protection Long pants and closed-toe shoes.Ensures full body coverage to protect against accidental spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential when working with this compound to minimize exposure and ensure safety.

Experimental Workflow for Handling

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handle_weigh handle_transfer Transfer Chemical to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Follow Spill Cleanup Procedure handle_reaction->emergency_spill emergency_exposure Administer First Aid handle_reaction->emergency_exposure cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Disposal Workflow for this compound Waste waste_gen Waste Generation (Unused chemical, contaminated labware) waste_seg Segregate Chemical Waste waste_gen->waste_seg waste_container Use Designated, Labeled Hazardous Waste Container waste_seg->waste_container waste_storage Store in Satellite Accumulation Area waste_container->waste_storage waste_pickup Arrange for Professional Disposal waste_storage->waste_pickup

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Ethoxy-3-methoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.